1-Benzylindazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGYIRPJDSBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis and Application of 1-Benzylindazole-3-carbaldehyde: A Technical Guide for Medicinal Chemists
An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the indole structure while offering unique hydrogen bonding capabilities as both a donor and acceptor. This has led to its incorporation into numerous clinically significant molecules, particularly in the realm of kinase inhibitors. Within this important class of heterocyles, 1-benzylindazole-3-carbaldehyde (CAS 66366-00-7) stands out as a pivotal intermediate, providing a versatile chemical handle for the construction of complex, biologically active compounds. This guide offers a comprehensive overview of its synthesis, chemical properties, and strategic applications in drug development, grounded in established scientific principles and methodologies. The functionalization of indazoles at the 3-position has been instrumental in the discovery of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib[1][2].
Core Synthesis Strategies: Accessing the Indazole-3-Carbaldehyde Moiety
The construction of the 1-benzylindazole-3-carbaldehyde framework can be primarily achieved through two effective synthetic routes: the nitrosation of N-benzylindole and the Vilsmeier-Haack formylation of N-benzylindazole. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Synthesis via Nitrosation of 1-Benzylindole
A robust and widely applicable method for the synthesis of indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursor[1]. This transformation proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole ring.
Reaction Mechanism:
The reaction is typically carried out in a slightly acidic environment, where sodium nitrite (NaNO₂) is converted to nitrous acid (HONO), which then forms the active nitrosating species. The proposed mechanism involves the initial nitrosation of the indole at the C3 position, followed by a series of rearrangements and cyclization to yield the indazole-3-carbaldehyde.
Caption: Proposed mechanism for the synthesis of 1-Benzylindazole-3-carbaldehyde via nitrosation of 1-benzylindole.
Optimized Experimental Protocol (Adapted from general procedures for indazole-3-carboxaldehydes)[1]:
This protocol has been adapted from optimized procedures for the synthesis of a variety of substituted 1H-indazole-3-carboxaldehydes, which consistently demonstrate high yields[1].
Materials:
-
1-Benzylindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.
-
Slowly add hydrochloric acid (2.7 equivalents of a 2N aqueous solution) to the cooled solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.
-
In a separate flask, dissolve 1-benzylindole (1 equivalent) in DMF.
-
Using a syringe pump, add the solution of 1-benzylindole to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to yield 1-benzylindazole-3-carbaldehyde.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Substituted Indoles | NaNO₂, HCl, DMF/H₂O | 0 to RT | 3-12 | 72-99%[1] |
Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4]. While it is highly effective for indoles, it is important to note that direct Vilsmeier-Haack formylation at the C3 position of an unprotected indazole is generally ineffective[2]. Therefore, this route is more relevant for the formylation of the precursor, 1-benzylindole, to produce 1-benzylindole-3-carbaldehyde, which would then require a subsequent transformation to the indazole. A more direct, albeit less commonly cited approach, would be the formylation of 1-benzyl-1H-indazole.
Reaction Mechanism:
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich heterocycle.
Caption: General mechanism of the Vilsmeier-Haack formylation of 1-benzylindazole.
General Experimental Protocol for Vilsmeier-Haack Formylation of Indoles[3][5]:
Materials:
-
1-Benzylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Cool anhydrous DMF in a round-bottom flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C to form the Vilsmeier reagent.
-
In a separate flask, dissolve 1-benzylindole in anhydrous DMF.
-
Add the indole solution to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to 85-95 °C and maintain for 5-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until alkaline.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water. Otherwise, extract the aqueous mixture with DCM or EtOAc.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Physicochemical Properties and Spectroscopic Characterization
Table of Predicted and Reference Spectroscopic Data:
| Property | 1-Benzylindazole-3-carbaldehyde (Predicted) | 1-Benzyl-1H-indole-3-carbaldehyde (Reference Data)[5] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.2 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~7.2-7.8 (m, 9H, Ar-H), ~5.6 (s, 2H, -CH₂-) | 10.01 (s, 1H), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~187 (C=O), ~145 (C), ~141 (C), ~135 (C), ~129 (CH), ~128 (CH), ~127 (CH), ~123 (CH), ~121 (CH), ~110 (CH), ~52 (-CH₂-) | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 |
| IR (cm⁻¹) | ~1670-1680 (C=O stretch), ~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch) | Not explicitly detailed, but similar characteristic peaks are expected. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 237.09 | [M+H]⁺ = 236.10 (for the indole) |
Note: Predicted values are based on typical chemical shifts for similar indazole structures.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the C3 position of 1-benzylindazole-3-carbaldehyde serves as a versatile synthetic handle for a wide array of chemical transformations. This reactivity is central to its role as a key building block in the synthesis of more complex molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[6]. This reaction is highly effective with 1-benzylindazole-3-carbaldehyde for the formation of α,β-unsaturated systems.
General Reaction Scheme:
Caption: Knoevenagel condensation of 1-benzylindazole-3-carbaldehyde.
General Experimental Protocol for Knoevenagel Condensation[7][8]:
-
Dissolve 1-benzylindazole-3-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak base, such as piperidine.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, the product often precipitates and can be collected by filtration. Alternatively, the reaction mixture can be concentrated and purified by column chromatography.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent)[9]. This reaction is particularly useful for extending the carbon chain at the 3-position of the indazole core with a defined stereochemistry.
General Reaction Scheme:
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. acgpubs.org [acgpubs.org]
- 9. community.wvu.edu [community.wvu.edu]
The Therapeutic Renaissance of the Indazole-3-Carbaldehyde Scaffold: A Technical Guide for Drug Discovery
Abstract
The indazole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its remarkable therapeutic versatility. This in-depth technical guide focuses on the indazole-3-carbaldehyde core, a pivotal intermediate that serves as a gateway to a diverse array of biologically active molecules. We will explore the synthetic strategies to access and derivatize this scaffold, delve into its potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the discovery of novel therapeutics based on the indazole-3-carbaldehyde framework.
The Indazole-3-Carbaldehyde Core: A Privileged Starting Point
The indazole ring system, a bioisostere of the naturally occurring indole nucleus, offers a unique combination of hydrogen bond donor and acceptor capabilities, allowing for potent and selective interactions with various biological targets. The presence of a carbaldehyde group at the 3-position provides a versatile chemical handle for a multitude of synthetic transformations, making it an ideal starting point for the generation of diverse chemical libraries.
Synthetic Accessibility: The Gateway to Diversity
The efficient synthesis of the indazole-3-carbaldehyde scaffold is crucial for its widespread application in drug discovery. A common and effective method involves the nitrosation of indoles, which proceeds through a ring-opening and re-cyclization mechanism.
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of the core scaffold.
Materials:
-
Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of NaNO₂ (8 equivalents) in a mixture of deionized water and DMF at 0°C, slowly add 2N HCl (2.7 equivalents) under an inert atmosphere (Argon or Nitrogen).
-
Stir the resulting mixture for 10 minutes at 0°C.
-
Prepare a solution of indole (1 equivalent) in DMF.
-
Add the indole solution to the reaction mixture at 0°C over a period of 2 hours using a syringe pump. This slow addition is critical to minimize the formation of dimeric side products.
-
After the addition is complete, allow the reaction to proceed at a specified temperature (e.g., 50°C) for a designated time (e.g., 48 hours), which may vary depending on the specific indole substrate.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1H-indazole-3-carbaldehyde.
A Versatile Handle for Derivatization
The aldehyde functionality of the indazole-3-carbaldehyde core is a key feature that allows for extensive chemical modifications. This versatility enables the exploration of vast chemical space and the fine-tuning of pharmacological properties. Common derivatization strategies include:
-
Schiff Base Formation: Condensation with primary amines to form imines, which can possess their own biological activities or serve as intermediates for further reactions.[1][2][3][4]
-
Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones to yield indazole-chalcone hybrids, a class of compounds known for their diverse pharmacological effects.[5][6][7][8][9]
-
Carboxamide Formation: Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a variety of amines, is a widely used strategy to generate potent bioactive molecules.[10][11]
This protocol outlines a general method for the synthesis of indazole-3-carboxamide derivatives from the corresponding carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.
-
Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[10]
Anticancer Potential: Targeting Key Oncogenic Pathways
Indazole-3-carbaldehyde derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[12][13][14][15] Their anticancer effects are often attributed to the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, as its inhibition disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][16][17][18]
Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.
As depicted, the binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[12][19][20][21][22] Indazole derivatives can effectively block this signaling by binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[16]
Quantitative Data: Potency of Indazole Derivatives
The following table summarizes the anticancer activity of representative indazole derivatives against various cancer cell lines, highlighting their potency in terms of IC₅₀ values.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cpd 1 | Indazole-Chalcone | MKN45 (Gastric) | 2.65 | [5] |
| Cpd 2 | Indazole-Chalcone | A549 (Lung) | >10 | [5] |
| Cpd 3 | 3-Aryl Indazole | HCT-116 (Colon) | <87 | [13] |
| Cpd 4 | N-Methyl-3-Aryl Indazole | MDA-MB-231 (Breast) | <59 | [23] |
| Cpd 5 | Indazole Analogue | WiDr (Colorectal) | 27.20 | [17][24] |
| Cpd 6 | Indazole Analogue | MCF-7 (Breast) | 45.97 | [17][24] |
| Cpd 7 | 1H-Indazole-3-amine | K562 (Leukemia) | 2-10 fold decrease from parent | [25] |
| Cpd 8 | Indazole-based PLK4 inhibitor | MCF-7 (Breast) | 0.979 | [26] |
| Cpd 9 | Indole-Chalcone Glycohybrid | MCF-7 (Breast) | 1.05 | [7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol provides a method to assess the inhibitory activity of indazole derivatives against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
Kinase Buffer
-
Test Compounds (Indazole derivatives)
-
Kinase-Glo™ Max Reagent
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
Prepare a master mix containing Kinase Buffer, ATP, and the PTK substrate.
-
Add the master mix to each well of a 96-well plate.
-
Add the test compounds to the respective wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative controls.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add the Kinase-Glo™ Max Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[1][15][21]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Indazole-3-carbaldehyde derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][6][20][27][28]
Mechanism of Action: COX-2 Inhibition
The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[29][30][31][32] By inhibiting COX-2, indazole derivatives can effectively reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.
Caption: COX-2 Inflammatory Pathway and Inhibition by Indazole Derivatives.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.
Materials:
-
COX-2 Enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test Compounds (Indazole derivatives)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Incubate at room temperature for 15 minutes.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding the arachidonic acid solution to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[5][19][26][33]
Antimicrobial and Neuroprotective Potential: Expanding the Therapeutic Horizon
Beyond their well-established anticancer and anti-inflammatory activities, indazole-3-carbaldehyde scaffolds are also being explored for their potential in treating infectious diseases and neurological disorders.
Antimicrobial Activity
Several indazole derivatives, including Schiff bases and heterocyclic hybrids, have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][25][30][34][35][36][37][38]
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Cpd 10 | Indazole-Benzimidazole Hybrid | S. aureus | 3.90 | [36][38] |
| Cpd 11 | Indazole-Benzimidazole Hybrid | S. cerevisiae | 1.95 | [36][38] |
| Cpd 12 | Indazole Derivative | S. epidermidis | 64-128 | [25] |
| Cpd 13 | Indazole Derivative | E. faecalis | ~128 | [25] |
| Cpd 14 | Schiff Base | Dickeya species (bacteria) | 2000 | [9][37] |
| Cpd 15 | Schiff Base | Fusarium oxysporum (fungus) | 5000 | [9][37] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][18][39][40][41][42]
Materials:
-
Test compound (Indazole derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Neuroprotective Effects
Emerging evidence suggests that indazole derivatives may offer therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6][8][11][20][27][28][38][43] Their neuroprotective mechanisms are thought to involve the inhibition of kinases like GSK-3β and the reduction of tau protein hyperphosphorylation.[38]
Caption: Proposed Neuroprotective Mechanism of Indazole Derivatives.
This protocol provides a method to assess the neuroprotective effects of indazole derivatives against glutamate-induced excitotoxicity in primary neurons.[23][27][44][45][46]
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium and supplements
-
Test compounds (Indazole derivatives)
-
L-Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary neurons in 96-well plates and culture for several days to allow for maturation.
-
Pre-treat the neurons with various concentrations of the test compounds for 24 hours.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of L-glutamate for a specified period (e.g., 24 hours).
-
After the glutamate exposure, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Conclusion and Future Directions
The indazole-3-carbaldehyde scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutically valuable compounds. Its synthetic accessibility and the versatility of the aldehyde functional group have enabled the creation of diverse libraries of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Exploring novel synthetic methodologies to generate more complex and diverse indazole-based scaffolds.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.
-
In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to optimize the potency, selectivity, and drug-like properties of lead compounds.[24][43]
By continuing to explore the rich chemistry and biology of the indazole-3-carbaldehyde scaffold, the scientific community is well-positioned to uncover the next generation of innovative medicines to address a multitude of human diseases.
References
Sources
- 1. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids [yyhx.ciac.jl.cn]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of indole-chalcones based glycohybrids and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids[v1] | Preprints.org [preprints.org]
- 9. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 28. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]
- 39. emerypharma.com [emerypharma.com]
- 40. benchchem.com [benchchem.com]
- 41. microbe-investigations.com [microbe-investigations.com]
- 42. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 43. researchgate.net [researchgate.net]
- 44. pdf.benchchem.com [pdf.benchchem.com]
- 45. pdf.benchchem.com [pdf.benchchem.com]
- 46. innoprot.com [innoprot.com]
The Nexus of Discovery: A Technical Guide to the Synthesis and Biological Evaluation of 1-Benzylindazole-3-carbaldehyde Precursors
Executive Summary
The indazole scaffold represents a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] At the heart of synthesizing a vast array of these biologically active molecules lies a versatile precursor: 1-benzylindazole-3-carbaldehyde. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of this key intermediate and its subsequent elaboration into compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for both synthesis and biological evaluation, and elucidate the underlying mechanisms of action through detailed signaling pathways. This document is designed not as a rigid template, but as a comprehensive, field-proven manual to empower and accelerate the discovery of novel indazole-based therapeutics.
The Strategic Importance of the 1-Benzylindazole-3-carbaldehyde Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the indole nucleus and engage in crucial hydrogen bonding interactions within the active sites of various protein targets.[3] The strategic placement of a benzyl group at the N1 position and a carbaldehyde at the C3 position of the indazole core creates a molecule of immense synthetic potential.
-
The N1-Benzyl Group: This moiety often enhances the lipophilicity of the molecule, which can improve cell permeability and pharmacokinetic properties. Furthermore, the benzyl group can engage in hydrophobic or π-stacking interactions within target proteins, contributing to binding affinity.[3]
-
The C3-Carbaldehyde Functionality: The aldehyde group is a versatile chemical handle, readily participating in a wide range of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of more complex heterocyclic systems, enabling the exploration of a broad chemical space to optimize biological activity.[4]
This combination makes 1-benzylindazole-3-carbaldehyde a pivotal precursor for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of 1-Benzylindazole-3-carbaldehyde: A Two-Stage Approach
The synthesis of the target precursor is most efficiently achieved through a two-stage process: the formation of the indazole-3-carbaldehyde core followed by N-benzylation. This approach allows for the purification of the intermediate, ensuring a higher quality of the final product.
Stage 1: Synthesis of 1H-Indazole-3-carbaldehyde via Nitrosation of Indole
A robust and optimized method for the synthesis of the 1H-indazole-3-carbaldehyde core involves the nitrosation of indole.[5] This reaction proceeds under mild acidic conditions and offers high yields.[5]
Materials:
-
Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2 N aqueous solution
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
-
Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve indole (1 equivalent) in DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to minimize the formation of side products.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford pure 1H-indazole-3-carbaldehyde as a white solid.[5]
Causality of Experimental Choices:
-
Slightly Acidic Conditions: The use of a controlled amount of HCl is critical. It protonates sodium nitrite to form nitrous acid in situ, the key nitrosating agent. Excessively strong acidic conditions can lead to degradation of the indole starting material.
-
Reverse Addition: The slow addition of the indole to the nitrosating agent (reverse addition) maintains a low concentration of indole in the reaction mixture at all times. This minimizes side reactions such as dimerization or polymerization of the electron-rich indole, leading to higher yields of the desired product.[5]
-
Use of DMF: DMF serves as a co-solvent to ensure the homogeneity of the reaction mixture, as indole has limited solubility in purely aqueous media.
Stage 2: N-Benzylation of 1H-Indazole-3-carbaldehyde
The introduction of the benzyl group at the N1 position is a critical step. The regioselectivity of this alkylation (N1 vs. N2) is highly dependent on the reaction conditions, particularly the choice of base and solvent. To selectively obtain the N1-benzylated product, a strong, non-coordinating base in a non-polar, aprotic solvent is preferred.[6]
Materials:
-
1H-Indazole-3-carbaldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1H-indazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure 1-benzyl-1H-indazole-3-carbaldehyde.[6]
Causality of Experimental Choices:
-
Sodium Hydride (NaH) in THF: The use of NaH, a strong, non-nucleophilic base, in a non-polar solvent like THF favors the deprotonation of the more acidic N1 proton. The resulting sodium salt is thought to form a chelated intermediate with the C3-carbaldehyde, which sterically hinders the N2 position, leading to preferential N1-alkylation.[6]
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and maintain an inert atmosphere, as sodium hydride reacts violently with water.
Biological Activities of 1-Benzylindazole-3-carbaldehyde Derivatives
The true value of 1-benzylindazole-3-carbaldehyde lies in its role as a precursor to a multitude of biologically active compounds. By leveraging the reactivity of the C3-aldehyde, a diverse array of derivatives can be synthesized and evaluated for their therapeutic potential.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of indazole derivatives, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against various cancer cell lines.[1][7]
A primary mechanism by which many indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often achieved through the intrinsic (mitochondrial) pathway. Treatment with active indazole compounds has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including the cleavage and activation of caspase-3, the executioner caspase that ultimately leads to cell death.[1][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from 1-benzylindazole-3-carbaldehyde) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary: Anticancer Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [1] |
| 2f | A549 (Lung) | 1.15 | [1] |
| 6o | K562 (Leukemia) | 5.15 | [2][9] |
| SMT-A07 | HL60 (Leukemia) | < 1.19 | [8] |
| 6f | A-549, MCF-7, Panc-1, HT-29 | 0.80, 0.90, 0.70, 0.70 | [10] |
| [CuL3] | MCF7 (Breast) | 45.91 µg/ml | [11] |
Anti-inflammatory Activity
Indazole derivatives have also been recognized for their significant anti-inflammatory properties.[12] This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade.
A major mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) and related compounds is the inhibition of cyclooxygenase (COX) enzymes.[13] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[13] Indazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[12][14] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[13]
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[15]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% suspension in normal saline)
-
Test compounds
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Quantitative Data Summary: Anti-inflammatory Activity of Indazole Derivatives
| Compound Class | Assay | Result | Reference |
| Indazoles | COX-2 Inhibition | IC₅₀ range: 12.32 – 23.42 µM | [12] |
| 5-Aminoindazole | Carrageenan Paw Edema (100 mg/kg) | 83.09% inhibition at 5h | [12] |
| Indazole-Cl | COX-2 Expression | Inhibited hypoxia-induced expression | [14] |
Antimicrobial Activity
The indazole scaffold has also been explored for its potential to yield novel antimicrobial agents, active against a range of bacterial and fungal pathogens.
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial inoculum and spread it evenly over the surface of the agar plates.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data Summary: Antimicrobial Activity of Benzimidazole Derivatives (a related scaffold)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c | E. coli (TolC mutant) | 2 | [16] |
| 11d | S. aureus | 2 | [17] |
| 5b | E. coli | 6.25 | [17] |
| 3ao, 3aq | S. aureus | < 1 | [18] |
Conclusion and Future Perspectives
1-Benzylindazole-3-carbaldehyde is a demonstrably valuable and versatile precursor in the synthesis of biologically active compounds. The synthetic routes to this intermediate are well-established and scalable, and the reactivity of its C3-aldehyde functionality provides a gateway to a vast chemical space. The derivatives of this scaffold have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.
The future of research in this area lies in the continued exploration of novel derivatives of 1-benzylindazole-3-carbaldehyde. Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be instrumental in identifying compounds with enhanced potency and selectivity for their respective biological targets. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutic agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for these future endeavors, empowering researchers to unlock the full therapeutic potential of the indazole scaffold.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (URL: [Link])
-
1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
SMT-A07, a 3-(Indol-2-yl) indazole derivative, induces apoptosis of leukemia cells in vitro. (URL: [Link])
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])
-
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (URL: [Link])
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (URL: [Link])
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: [Link])
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: [Link])
-
Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. (URL: [Link])
-
Most relevant antimicrobial activity of O-benzyl derivatives expressed... (URL: [Link])
-
Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells. (URL: [Link])
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (URL: [Link])
-
Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (URL: [Link])
-
Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (URL: [Link])
-
Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (URL: [Link])
-
Inhibitory activity of the imidazole derivatives against COX-1 and... (URL: [Link])
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (URL: [Link])
-
COX-1 and -2 inhibition* data. (URL: [Link])
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (URL: [Link])
- Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermedi
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: [Link])
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (URL: [Link])
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (URL: [Link])
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. SMT-A07, a 3-(Indol-2-yl) indazole derivative, induces apoptosis of leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma | Oncotarget [oncotarget.com]
- 16. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. mdpi.com [mdpi.com]
Solubility profile of 1-Benzylindazole-3-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Benzylindazole-3-carbaldehyde in Organic Solvents
Executive Summary
1-Benzylindazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. An understanding of its solubility profile in various organic solvents is fundamental for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Benzylindazole-3-carbaldehyde. It details the molecule's key physicochemical properties, presents a validated experimental protocol for accurate solubility determination based on the equilibrium shake-flask method, and offers a qualitative solubility profile based on established chemical principles and empirical observations from synthesis literature. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the viability of a chemical entity. It influences every stage of the pipeline, from synthetic workup and purification to the formulation of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and critically, can result in low bioavailability, hindering the therapeutic potential of a promising compound.
1-Benzylindazole-3-carbaldehyde (Figure 1) serves as a versatile scaffold in the synthesis of biologically active molecules. Its indazole core is a known bioisostere of indole and is capable of forming crucial hydrogen bond interactions within the active sites of proteins like kinases.[1] The successful and efficient use of this intermediate is therefore directly linked to an understanding of its behavior in solution. This guide aims to provide that understanding by elucidating its solubility characteristics and furnishing the methodological tools to quantify them accurately.

Physicochemical Properties & Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] 1-Benzylindazole-3-carbaldehyde is a molecule of intermediate polarity, featuring both nonpolar and polar regions.
-
Nonpolar Characteristics : The structure is dominated by three aromatic rings—the fused bicyclic indazole system and the benzyl group. These regions are hydrophobic and contribute to solubility in nonpolar or moderately polar solvents through van der Waals interactions.
-
Polar Characteristics : The aldehyde group (-CHO) and the nitrogen atoms in the indazole ring introduce polarity. The aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in polar, hydrogen-bond-donating (protic) solvents.
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Benzylindazole-3-carbaldehyde
| Property | Value | Source |
|---|---|---|
| CAS Number | 1186509-61-4 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | White to yellowish solid | [1][4] |
| Melting Point | ~107 °C | [] |
| Boiling Point | ~439.8 °C at 760 mmHg | [] |
| Storage Temperature | 2-8°C |[3] |
Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized methodology is paramount. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[6][7] This method ensures that the solvent is fully saturated with the solute, and that a true thermodynamic equilibrium has been reached. Adherence to Good Laboratory Practice (GLP) standards is essential for data integrity.[8]
The core principle involves agitating an excess of the solid compound in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol
This protocol outlines a self-validating system for determining the equilibrium solubility of 1-Benzylindazole-3-carbaldehyde.
1. Preparation & Setup:
- Step 1.1: Accurately weigh an excess amount of 1-Benzylindazole-3-carbaldehyde (e.g., 10-20 mg) into several glass vials. The exact mass should be recorded. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
- Step 1.2: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.
- Step 1.3: Tightly cap the vials to prevent solvent evaporation.
2. Equilibration:
- Step 2.1: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[6][9]
- Step 2.2: Agitate the samples for a predetermined period. A preliminary time-to-equilibrium study should be conducted, but 24 to 36 hours is typically sufficient for many organic compounds.[6]
- Causality Check: Agitation ensures continuous interaction between the solid and the solvent, maximizing the rate of dissolution. Insufficient agitation can lead to a diffusion-limited state and an underestimation of solubility.
3. Phase Separation:
- Step 3.1: After equilibration, remove the vials and allow them to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow larger particles to sediment.
- Step 3.2: To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation or filtration.
- Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
- Filtration: Use a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to draw the supernatant.
- Trustworthiness Check: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would falsely inflate the measured concentration.
4. Analysis & Quantification:
- Step 4.1: Immediately after separation, carefully transfer an aliquot of the clear supernatant into a pre-weighed vial and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
- Step 4.2: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be generated using standards of known concentration.
- Step 4.3: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Qualitative Solubility Profile
Table 2: Predicted Solubility Profile of 1-Benzylindazole-3-carbaldehyde at Room Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules; strong dipole moment. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively solvates polar and aromatic compounds.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good solvent for compounds with aromatic rings and moderate polarity.[4] |
| Dichloromethane (DCM) | Moderately Polar | Moderate to High | Often used in reactions and extractions of similar compounds.[10] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | Commonly used for extraction and chromatography of indazole derivatives.[1] |
| Acetone | Polar Aprotic | Moderate | Its polarity allows interaction with the aldehyde and indazole moieties. |
| Methanol / Ethanol | Polar Protic | Low to Moderate | Hydrogen bonding with the solvent is possible, but solubility is limited by large hydrophobic regions. |
| Toluene | Nonpolar | Low | Solvates the aromatic rings but interacts poorly with the polar functional groups. |
| Hexane / Heptane | Nonpolar | Insoluble | Used as an anti-solvent to precipitate the compound from solution.[4] |
| Water | Polar Protic | Insoluble | The large, nonpolar benzyl and indazole rings dominate, making the molecule hydrophobic.[11] |
Discussion: Structure-Solubility Relationships
The predicted solubility profile in Table 2 aligns well with theoretical principles. The high solubility in polar aprotic solvents like DMSO, DMF, and THF is driven by strong dipole-dipole interactions between the solvent and the polar functionalities of the solute. The moderate solubility in solvents like ethyl acetate and dichloromethane reflects a balance, where the solvent can effectively interact with both the polar and nonpolar regions of the molecule.
Conversely, the low solubility in nonpolar solvents like heptane demonstrates that the van der Waals interactions with the aromatic rings are insufficient to overcome the energy required to break the crystal lattice of the solid, especially given the polar groups. The poor aqueous solubility is a classic characteristic of a molecule with a large hydrophobic scaffold and limited hydrogen bonding capability relative to its size.
Caption: Factors influencing the solubility of 1-Benzylindazole-3-carbaldehyde.
Conclusion
1-Benzylindazole-3-carbaldehyde exhibits a solubility profile characteristic of a moderately polar molecule with significant hydrophobic features. It is highly soluble in polar aprotic solvents, moderately soluble in solvents of intermediate polarity, and poorly soluble in both highly polar protic (water) and nonpolar hydrocarbon solvents. This guide provides not only a qualitative assessment of this profile but also a robust, GLP-compliant experimental framework for its quantitative determination. By leveraging this information, researchers can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the successful development of novel therapeutics derived from this important chemical intermediate.
References
- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Good laboratory practice of equilibrium solubility measurement. PMLI, 3, 133-143.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Scribd. Experiment 1. Solubility of Organic Compounds.
- ChemicalBook. (2025, July 14). 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE.
- Sigma-Aldrich. 1-Benzylindazole-3-carbaldehyde.
- Avdeef, A. (2025, August 5). Good laboratory practice of equilibrium solubility measurement.
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source.
- Sigma-Aldrich. 1-Benzylindole-3-carboxaldehyde.
- BOC Sciences. CAS 10511-51-0 (1-Benzylindole-3-carboxaldehyde).
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Electronic Code of Federal Regulations (eCFR).
- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- LibreTexts Chemistry. (2021, September 11). 2.2: Solubility Lab.
- Google Patents.
- Solubility of Things. Benzaldehyde.
- Sigma-Aldrich. 1-Benzylindazole-3-carbaldehyde | 1186509-61-4.
- PubChem. 1-benzyl-1H-indazol-3-ol.
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12537-12546.
- Supporting Information for An Integrated Console for Capsule-Based, Fully Autom
- Guidechem. 1H-INDAZOLE-3-CARBALDEHYDE 5235-10-9 wiki.
- Reetz, M. T., Drewes, M. W., & Schwickardi, R. (1997). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses, 74, 110.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. 1-Benzylindazole-3-carbaldehyde | 1186509-61-4 [sigmaaldrich.com]
- 4. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [wap.guidechem.com]
A Technical Guide to the Stability of Indazole Aldehydes Under Physiological Conditions for Drug Discovery Professionals
Introduction: The Duality of Reactivity and Function
The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its ability to serve as a bioisostere for phenols and indoles, thereby enhancing metabolic stability and target affinity.[1][2] Its rigid, aromatic structure provides a robust framework for presenting pharmacophoric elements to biological targets, leading to numerous successful clinical candidates, particularly in oncology.[3][4] When this scaffold is functionalized with a formyl (aldehyde) group, it introduces a potent hydrogen bond acceptor and a reactive electrophilic center, which can be critical for target engagement.[5][6]
However, this inherent reactivity of the aldehyde presents a significant challenge for drug development.[7] A molecule is only effective if it can reach its target intact. Stability under physiological conditions—defined by a pH of ~7.4, a temperature of 37°C, and the complex, enzyme-rich environment of blood plasma—is a critical determinant of a compound's pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy.[8] Understanding and quantifying the stability of an indazole aldehyde is not merely a routine check; it is a crucial step in predicting in vivo performance and guiding the iterative process of lead optimization. This guide provides the foundational chemical principles, robust experimental protocols, and data interpretation frameworks necessary to comprehensively assess the stability of this important class of molecules.
The Chemical Landscape: Predicting and Understanding Degradation
The stability of an indazole aldehyde is not governed by a single factor but by a confluence of electronic effects, steric hindrance, and susceptibility to various chemical and enzymatic reactions. A thorough understanding of the potential degradation pathways is essential for designing meaningful experiments and interpreting their outcomes.
Electronic Influence of the Indazole Core
The indazole ring system, being aromatic with 10 π-electrons, exerts a significant electronic influence on the attached formyl group.[2] This influence modulates the electrophilicity of the carbonyl carbon, making it more or less susceptible to attack. The position of the formyl group and the substitution pattern on the bicyclic ring can either stabilize or destabilize the aldehyde. For instance, electron-withdrawing groups on the indazole ring can decrease the electron density of the entire system, potentially making the aldehyde more reactive towards nucleophiles but more stable against oxidation.[9] Conversely, electron-donating groups may stabilize the aldehyde against nucleophilic attack but render it more susceptible to oxidation.
Major Degradation Pathways Under Physiological Conditions
Three primary pathways represent the most significant threats to the stability of an indazole aldehyde in a biological system.
-
2.2.1 Oxidative Degradation: The transformation of an aldehyde to its corresponding carboxylic acid is one of the most common non-enzymatic degradation routes.[9] This autoxidation process can be initiated by molecular oxygen and proceed through a radical mechanism, a reaction that can occur in standard aqueous buffers.[10]
-
2.2.2 Reductive Metabolism: In biological matrices like plasma, enzymes such as aldehyde reductases can catalyze the conversion of the aldehyde to its corresponding primary alcohol.[11][12] This is a critical metabolic pathway that can significantly shorten the half-life of an aldehyde-containing drug.[13]
-
2.2.3 Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for biological nucleophiles.[14][15] It can react reversibly with water to form a gem-diol hydrate.[14] More consequentially, it can react with the amine groups of amino acids (like the ε-amino group of lysine) or N-terminal residues on proteins (e.g., albumin) to form unstable Schiff bases (imines), which can lead to covalent adduction and potential toxicity or immunogenicity.[16]
Designing a Self-Validating Stability Assessment
The integrity of any stability study hinges on its design. A properly designed experiment not only quantifies degradation but also provides insights into the mechanism and ensures the results are trustworthy.
Rationale for Experimental Choices
-
Matrix Selection: The choice of matrix is paramount. A simple Phosphate-Buffered Saline (PBS) at pH 7.4 is used to assess intrinsic chemical stability, isolating factors like hydrolysis and oxidation.[17] Plasma (human, rat, mouse) is used to evaluate the combined effects of chemical degradation and enzymatic metabolism.[18][19]
-
Compound Concentration: A final incubation concentration of 1 µM is standard, as it is typically well above the limit of quantification for modern LC-MS/MS systems and low enough to avoid issues of solubility and non-physiological saturation of enzymes.[18]
-
Solvent Concentration: The concentration of organic co-solvent (typically DMSO) should be minimized, usually to ≤0.5%, to avoid denaturing plasma proteins and enzymes, which would yield artificially inflated stability results.[17]
Essential Controls for Assay Integrity
A protocol becomes a self-validating system when it includes controls that confirm the assay is performing as expected.
-
T=0 Control: Samples are taken immediately after adding the compound to the matrix and are quenched instantly. This sample represents 100% of the initial compound concentration and is the reference against which all other time points are measured.
-
Positive Control: A compound known to be rapidly metabolized in plasma (e.g., Tetracaine) is run in parallel.[19] Successful degradation of this control confirms that the plasma enzymes are active.
-
Negative Control: A compound known to be highly stable in plasma (e.g., Propranolol) is included.[19] Its stability confirms that there are no non-specific losses in the system (e.g., binding to the plate) and that the quenching process is effective.
-
Heat-Inactivated Plasma (Optional but Recommended): Incubating a parallel set of samples in plasma that has been heat-treated to denature enzymes can definitively distinguish between enzymatic and purely chemical degradation within the complex plasma matrix.
Core Experimental Protocols and Methodology
The following protocols provide a robust framework for assessing the stability of indazole aldehydes. Quantification is universally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[20][21]
Protocol: Chemical Stability in Physiological Buffer (PBS, pH 7.4)
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a 2 µM working solution by diluting the 10 mM stock in acetonitrile or a suitable solvent.
-
Warm Phosphate-Buffered Saline (PBS, pH 7.4) to 37°C in a water bath.
-
-
Initiate Reaction:
-
In a 96-well plate, add 198 µL of the pre-warmed PBS to designated wells.
-
To initiate the reaction, add 2 µL of the 2 µM working solution to each well (final concentration = 1 µM, final DMSO = 0.1%). Mix gently.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound used for normalization).
-
-
Sample Processing:
-
Seal the plate, vortex for 2 minutes to precipitate proteins (if any residual proteins are present).
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol: Metabolic Stability in Plasma
This protocol follows the same principles as the buffer stability assay but substitutes PBS with plasma.
-
Prepare Solutions:
-
Prepare stock and working solutions as described in 4.1.
-
Thaw frozen plasma (e.g., human, rat) on ice and centrifuge to remove any cryoprecipitates.
-
Pre-warm the plasma to 37°C.
-
-
Initiate Reaction:
-
Time-Point Sampling and Processing:
-
Follow steps 3 and 4 exactly as described in the PBS stability protocol (4.1). The acetonitrile quench is critical for stopping all enzymatic activity and precipitating the abundant plasma proteins.[19]
-
Analytical Methodology: LC-MS/MS Quantification
The analysis of quenched samples relies on the separation power of High-Performance Liquid Chromatography (HPLC) and the detection sensitivity of Tandem Mass Spectrometry (MS/MS).
-
Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from any potential metabolites and matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[19]
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the mass of the parent compound) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides unequivocal identification and quantification, minimizing interference from the complex biological matrix.[21]
Data Analysis and Interpretation
Raw data from the LC-MS/MS (typically peak area ratios of the analyte to the internal standard) are used to calculate key stability parameters.
Calculating Half-Life (t½)
-
Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Degradation Rate: Plot the natural logarithm (ln) of the % Remaining against time. The slope of this line represents the first-order degradation rate constant (k).
-
Calculate Half-Life: The half-life is calculated using the formula:
-
t½ = -ln(2) / slope or t½ = -0.693 / k [19]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table for easy comparison across compounds and conditions.
| Compound ID | Matrix | Half-Life (t½, min) | % Remaining at 120 min | Stability Classification |
| IZ-Ald-01 | PBS (pH 7.4) | >120 | 95.2% | Stable |
| IZ-Ald-01 | Human Plasma | 45.6 | 16.5% | Moderately Unstable |
| IZ-Ald-01 | Rat Plasma | 21.3 | 2.1% | Unstable |
| Propranolol | Human Plasma | >120 | 98.7% | Stable (Control Pass) |
| Tetracaine | Human Plasma | <10 | <1.0% | Unstable (Control Pass) |
Interpretation Insights:
-
Stable in PBS, Unstable in Plasma: As seen with IZ-Ald-01, this profile strongly suggests that degradation is primarily driven by enzymatic metabolism.[8]
-
Unstable in Both PBS and Plasma: This indicates the compound has intrinsic chemical lability and may be susceptible to non-enzymatic hydrolysis or oxidation.
-
Interspecies Differences: The significant difference in stability between human and rat plasma for IZ-Ald-01 is a critical finding for preclinical model selection, highlighting potential differences in metabolic enzymes.[18]
Conclusion and Forward-Looking Strategies
The stability of an indazole aldehyde under physiological conditions is a multifaceted parameter that is fundamental to its success as a drug candidate. By employing robust, well-controlled experimental protocols, researchers can accurately quantify stability, diagnose the primary degradation pathways, and make informed decisions. If a promising compound exhibits poor stability, the data generated from these assays provides the rationale for targeted medicinal chemistry efforts, such as introducing steric bulk near the aldehyde to hinder enzyme access or replacing the aldehyde with a more stable bioisostere. A proactive, data-driven approach to stability assessment is indispensable for navigating the complexities of drug discovery and developing safe, effective medicines.
References
- Title: Impact of Aromatic Aldehydes on Fragrance Stability Source: Allan Chemical Corporation URL
- Title: Indazoles in Drug Discovery Source: PharmaBlock URL
- Title: Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL
- Source: PMC (RSC Medicinal Chemistry)
- Title: Oxidative degradation of fragrant aldehydes.
- Title: Plasma Stability Assay Source: Creative Bioarray URL
- Source: Preprints.
- Title: Reaction scheme for the bioreduction of aromatic aldehydes using Lens culinaris Source: ResearchGate URL
- Title: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Books URL
- Title: Aldehyde - Addition, Carbon, Nucleophiles Source: Britannica URL
- Title: Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting Source: LCGC International URL
- Title: ADME Plasma Stability Assay Source: BioDuro URL
- Title: Biotransformations of aromatic aldehydes by acetogenic bacteria Source: PubMed - NIH URL
- Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: CJST URL
- Title: Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content Source: MedLife Mastery URL
- Source: PMC (Molecules)
- Title: Structure and bioreduction of aromatic aldehydes Source: ResearchGate URL
- Title: Development and application of high throughput plasma stability assay for drug discovery Source: ResearchGate URL
- Title: Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds Source: American Society for Microbiology URL
- Title: Aldehydes: Structures, Formation, Biological Effects and Analytical Methods Source: Creative Proteomics URL
- Title: Bacterial Degradation of Aromatic Compounds Source: MDPI URL
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL
- Title: Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction Source: SciELO URL
- Title: Bioreduction of aromatic aldehydes and ketones by fruits' barks of Passiflora edulis Source: ResearchGate URL
- Source: PMC (Springer)
- Title: Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives Source: ResearchGate URL
- Title: An Overview of the Chemistry and Biology of Reactive Aldehydes Source: PMC URL
- Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Source: ResearchGate URL
- Title: Formyl group | chemical compound Source: Britannica URL
- Title: Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism Source: JoVE URL
- Title: A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products Source: Benchchem URL
- Title: Formylation - Wikipedia Source: Wikipedia URL
- Source: PMC (Molecules)
- Source: PMC (Molecules)
- Title: Method of analysis of aldehyde and ketone by mass spectrometry Source: Google Patents URL
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formyl group | chemical compound | Britannica [britannica.com]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biotransformations of aromatic aldehydes by acetogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medlifemastery.com [medlifemastery.com]
- 15. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism [jove.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 21. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Reductive Amination of 1-Benzylindazole-3-carbaldehyde for Drug Discovery Scaffolds
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of this scaffold is critical for developing novel drug candidates with tailored pharmacological profiles. Reductive amination stands out as a robust and highly versatile C-N bond-forming reaction, essential for synthesizing diverse amine derivatives.[5][6] This guide provides a detailed exploration of the reductive amination of 1-Benzylindazole-3-carbaldehyde, a key intermediate for creating libraries of pharmacologically active molecules. We will delve into the mechanistic underpinnings, provide field-tested protocols using sodium triacetoxyborohydride, and discuss critical parameters for reaction optimization and success.
Scientific Foundation: The 'Why' Behind the Method
The synthesis of novel amines is a cornerstone of drug development.[7] While methods like direct alkylation of amines with alkyl halides exist, they are often plagued by a lack of control, leading to undesired over-alkylation and complex mixtures.[8] Reductive amination provides a superior, more controlled strategy by converting a carbonyl group into an amine via an imine or iminium ion intermediate.[8][9]
1.1. The Substrate: 1-Benzylindazole-3-carbaldehyde
The choice of 1-Benzylindazole-3-carbaldehyde as the starting material is strategic. The indazole ring system is a bioisostere of indole and is present in a wide array of compounds with anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The benzyl group at the N1 position enhances lipophilicity and can participate in crucial binding interactions, while the aldehyde at the C3 position serves as a versatile chemical handle for introducing diverse amine functionalities.
1.2. The Reaction: One-Pot Imine Formation and Reduction
The overall transformation consists of two key steps that are conveniently performed in a single reaction vessel ("one-pot"):
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a C=N double bond, forming an imine (from a primary amine) or an iminium ion (from a secondary amine under acidic conditions).[10][11]
-
Hydride Reduction: A reducing agent is then used to deliver a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, yielding the final, more complex amine product.[11]
1.3. The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for several compelling reasons:
-
Selectivity: STAB is a mild reducing agent.[12] The electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride.[12] This allows it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8][13]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions or specialized equipment.[12]
-
Safety and Handling: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic, and its byproducts are innocuous, making it a safer and more environmentally benign option.[7][14]
-
Broad Scope: It is effective for a wide range of aldehydes and ketones with both primary and secondary amines.[13]
Mechanistic Pathway and Experimental Workflow
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process involves the formation of a key iminium intermediate which is the primary target for the reducing agent.
Caption: General mechanism of reductive amination using STAB.
The experimental procedure follows a logical sequence from setup to purification, ensuring reproducibility and high purity of the final product.
Caption: Standard experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol provides a general method for the reductive amination of 1-Benzylindazole-3-carbaldehyde with a secondary amine (e.g., Morpholine). This procedure should be adapted and optimized for other amines.
Materials:
-
1-Benzylindazole-3-carbaldehyde (1.0 eq)
-
Morpholine (1.1 - 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzylindazole-3-carbaldehyde (e.g., 236 mg, 1.0 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (10 mL). To this solution, add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 eq).
-
Imine Formation: Stir the mixture vigorously at room temperature for 1 hour. The formation of the intermediate iminium ion is typically facilitated by the trace acidity present or can be catalyzed by adding a small amount of acetic acid (0.1 eq).[12]
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (e.g., 424 mg, 2.0 mmol, 2.0 eq) to the mixture in small portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution (15 mL). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Data Presentation and Characterization
The success of the synthesis is validated through rigorous characterization of the final product. Below is a table summarizing typical reaction parameters and a hypothetical characterization dataset for the product of the reaction with morpholine.
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Aldehyde | 1.0 equivalent | Limiting reagent |
| Amine | 1.1 - 1.5 equivalents | A slight excess drives the imine formation equilibrium forward. |
| STAB | 1.5 - 2.0 equivalents | Ensures complete reduction of the iminium intermediate. |
| Solvent | Anhydrous DCM, DCE, or THF | Aprotic solvents that do not react with the hydride reagent.[12] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate. |
| Time | 4 - 16 hours | Substrate-dependent; requires monitoring for completion. |
Table 2: Hypothetical Characterization Data for 4-((1-benzyl-1H-indazol-3-yl)methyl)morpholine
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.8-8.0 (d, 1H, Ar-H), 7.2-7.5 (m, 8H, Ar-H), 5.6 (s, 2H, N-CH₂-Ph), 3.8 (s, 2H, Indazole-CH₂-N), 3.7 (t, 4H, Morpholine), 2.5 (t, 4H, Morpholine) |
| ¹³C NMR (CDCl₃) | δ ~150, 140, 136, 129, 128, 127, 126, 122, 121, 110 (Aromatic C), 67 (Morpholine C-O), 54 (Indazole-CH₂-N), 53 (Morpholine C-N), 52 (N-CH₂-Ph) |
| Mass Spec (ESI+) | m/z = 308.17 [M+H]⁺ |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid (0.1-1.0 eq) to promote dehydration.[14] Increase reaction time or slightly warm the reaction mixture (to ~40 °C). |
| Decomposition of STAB. | Ensure all reagents and solvents are anhydrous. Add STAB portion-wise. | |
| Aldehyde remains | Sterically hindered amine. | Increase reaction time and/or temperature. Use a more forcing solvent like DCE. |
| Insufficient reducing agent. | Increase the equivalents of STAB to 2.0 or higher. | |
| Alcohol byproduct | Non-selective reduction. | Ensure the amine is added before the reducing agent. STAB is highly selective, but this can occur with more reactive hydrides. |
| Water in the reaction. | Water can hydrolyze the imine back to the aldehyde, which is then slowly reduced. Ensure anhydrous conditions. |
References
- Myers, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Course Notes.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
- Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
-
Cheshme-Khavar, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 569-584. Available at: [Link]
- Merck Millipore. Sodium Triacetoxyborohydride.
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Available at: [Link]
-
Sharma, P., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3369. Available at: [Link]
-
Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Available at: [Link]
- ARKIVOC. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. (2008).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Harnessing the Potential of 1-Benzylindazole-3-carbaldehyde in the Design of Novel Anti-Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved anti-cancer drugs.[1][2] Its unique bioisosteric relationship with indole allows for critical hydrogen bonding interactions within the active sites of various protein targets, making it a privileged structure in oncology drug discovery.[3] This guide provides a comprehensive overview of the application of 1-Benzylindazole-3-carbaldehyde, a versatile synthetic intermediate, in the design and development of novel anti-cancer agents. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and the underlying mechanistic rationale, empowering researchers to explore this promising chemical space.
The Strategic Advantage of 1-Benzylindazole-3-carbaldehyde
1-Benzylindazole-3-carbaldehyde serves as an ideal starting point for the synthesis of a diverse library of potential anti-cancer compounds. The presence of the aldehyde functional group at the 3-position offers a reactive handle for a variety of chemical transformations, including but not limited to Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases and their derivatives like thiosemicarbazones.[2][3][4] The N-benzyl group at the 1-position not only protects the indazole nitrogen but also provides a site for modulating lipophilicity and exploring further structure-activity relationships (SAR).
Synthesis of the Core Scaffold: 1-Benzylindazole-3-carbaldehyde
A reliable method for the synthesis of the core intermediate, 1-Benzylindazole-3-carbaldehyde, is crucial for any drug discovery program. While several methods exist for the formylation of indazoles, the Vilsmeier-Haack reaction provides a direct and efficient route.[5]
Protocol 1: Vilsmeier-Haack Formylation of 1-Benzyl-1H-indazole
This protocol outlines the formylation of 1-benzyl-1H-indazole to yield 1-benzyl-1H-indazole-3-carbaldehyde.
Materials:
-
1-Benzyl-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-benzyl-1H-indazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 1-Benzylindazole-3-carbaldehyde as a solid.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[1] The reaction is typically performed on electron-rich aromatic and heteroaromatic compounds. The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent and phosphorus oxychloride. The basic workup neutralizes the acidic byproducts.
Derivatization of 1-Benzylindazole-3-carbaldehyde for Anti-Cancer Screening
The aldehyde functionality of 1-Benzylindazole-3-carbaldehyde is a versatile anchor for creating a diverse library of compounds for high-throughput screening. Below are protocols for two common and effective derivatization strategies: Knoevenagel condensation to form chalcone-like structures and the synthesis of thiosemicarbazones.
Protocol 2: Knoevenagel Condensation for the Synthesis of Indazole-Chalcones
This protocol describes the synthesis of a chalcone derivative from 1-Benzylindazole-3-carbaldehyde and a substituted acetophenone. Chalcones are known to possess a wide range of biological activities, including anti-cancer properties.[1][4]
Materials:
-
1-Benzylindazole-3-carbaldehyde
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ice-cold water
-
Filter paper and Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve 1-Benzylindazole-3-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the aldehyde-ketone mixture at room temperature with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove excess base, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indazole-chalcone derivative.
Expert Insights: The Claisen-Schmidt condensation (a type of Knoevenagel condensation) is a base-catalyzed reaction. The choice of the substituted acetophenone allows for the introduction of various functionalities to explore SAR. Electron-donating or withdrawing groups on the acetophenone can significantly impact the biological activity of the final chalcone.
Protocol 3: Synthesis of Indazole-Thiosemicarbazones
Thiosemicarbazones are a class of compounds known for their potent anti-cancer activity, often acting as chelators for essential metal ions in cancer cells.[2][3]
Materials:
-
1-Benzylindazole-3-carbaldehyde
-
Thiosemicarbazide
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Filter paper and Buchner funnel
Procedure:
-
Dissolve 1-Benzylindazole-3-carbaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent to the aldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
In Vitro Evaluation of Anti-Cancer Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their anti-cancer activity. A standard and robust method for initial screening is the MTT assay, which measures cell viability.
Protocol 4: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized indazole derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation
The results of the cytotoxicity screening should be presented in a clear and concise manner. A table summarizing the IC₅₀ values of the most promising compounds against a panel of cancer cell lines is highly recommended.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of 1-Benzylindazole-3-carbaldehyde Derivatives
| Compound ID | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| BIDC-CH-01 | Chalcone (4-OCH₃) | 12.5 | 18.2 | 15.8 |
| BIDC-CH-02 | Chalcone (4-Cl) | 8.9 | 11.5 | 9.7 |
| BIDC-TS-01 | Thiosemicarbazone | 5.2 | 7.8 | 6.1 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
Note: The data presented are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.
Mechanistic Insights and Target Identification
Promising compounds from the initial screening should be further investigated to elucidate their mechanism of action. Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and EGFR.[6][7][8][9][10][11][12][13]
Potential Signaling Pathways to Investigate
Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining
A common mechanism of action for anti-cancer drugs is the induction of apoptosis (programmed cell death). The Annexin V-FITC/PI assay can be used to quantify apoptosis.
Materials:
-
Cancer cells treated with the indazole derivative at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
1-Benzylindazole-3-carbaldehyde is a highly valuable and versatile starting material for the development of novel anti-cancer agents. Its facile derivatization allows for the creation of large and diverse chemical libraries. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, screen, and characterize new indazole-based compounds. Future work should focus on exploring a wider range of chemical transformations of the aldehyde group, investigating the anti-cancer activity of these derivatives in in vivo models, and further elucidating their molecular targets and mechanisms of action to guide the development of the next generation of targeted cancer therapies.
References
-
Indazole-containing bioactive molecules have pharmacological effects on a wide range of diseases, including infectious, inflammatory, neurodegenerative disease and cancer. In particular, some indazole derivatives that are developed as kinase inhibitors, have significant anti-cancer activity in vitro and in vivo. (Source: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. [Link])
-
Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access to a variety of polyfunctionalized 3-substituted indazoles. (Source: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. [Link])
-
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors for flavonoids and isoflavonoids, which are common simple chemical scaffolds found in many naturally occurring compounds. Many chalcone derivatives were also prepared due to their convenient synthesis. Chalcones as weandhetic analogues have attracted much interest due to their broad biological activities with clinical potentials against various diseases, particularly for antitumor activity. (Source: Chalcone Derivatives: Role in Anticancer Therapy - PubMed. [Link])
-
Indazole compounds possess potential anticancer activity, and indazole-based agents such as, axitinib, lonidamine and pazopanib have already been employed for cancer therapy, demonstrating indazole compounds as useful templates for the development of novel anticancer agents. (Source: The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed. [Link])
-
Based on the structural elements of bioactive indole-based compounds, a series of novel 1-substituted indole-3-carboxaldehyde thiosemicarbazones were synthesized as potential antimycobacterial and anticancer agents. (Source: Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed. [Link])
-
The Vilsmeier-Haack Reaction is the formylation reaction of an electron-rich arene using a Vilsmeier reagent. The reagent is prepared from a N,N-disubstituted formamide (such as DMF) and POCl3. (Source: Vilsmeier-Haack Reaction - YouTube. [Link])
-
The chalcone family has demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators. (Source: Chalcone Derivatives: Role in Anticancer Therapy - OUCI. [Link])
-
Thiosemicarbazones are known for their biological and pharmacological activities. In this study, we have synthesized and characterized 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) using IR,1HNMR and13C NMR. The compound's in vitro anticancer activities against different cell lines were evaluated. (Source: Synthesis, in silico study, and anti-cancer activity of thiosemicarbazone derivatives. [Link])
-
This paper present a novel Knoevenagel reaction protocol for the condensation of aromatic/heteroaromatic aldehydes with malononitrile to give α, β–unsaturated benzylidene derivatives. (Source: Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. [Link])
-
In this study, we synthesized a series of N-benzyl indole-3-carboxaldehyde-based hydrazones and subjected them to in vitro anticancer studies on MCF-10A and MDA-MB-231 breast cancer (BC) cell lines. (Source: In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC. [Link])
-
Formylation of electron rich aromatic, heterocyclic and alkene by the action of N,N- disubstituted formamide and phosphorus oxychloride is known as Vilsmeier -Haack reaction. (Source: Vilsmeier-Haack Reaction. [Link])
-
The Vilsmeier-Haack reagent is one such mild reagent widely applied for ring closure, acylation, formylation and ring annulation. This reaction can be easily carried out on aromatic and heteroaromatic compounds, leading to the formation of carboxaldehydes and ketones which are potent precursors for biologically active compounds. (Source: Vilsmeier-Haack Transformations under Non Classical Conditions. [Link])
-
The pharmacological mechanisms of a synthetic compound 1-benzyl-3-(5'-hydroxymethyl-2'-furyl) indazole (YC-1) in preventing smooth muscle cell proliferation remains to be elucidated. (Source: The inhibitory mechanism of YC-1, a benzyl indazole, on smooth muscle cell proliferation: an in vitro and in vivo study - PubMed. [Link])
-
This research project investigates the ability of YC-1, a benzyl indazole derivative that sensitizes sGC/cGMP, to stimulate endogenous cGMP and attenuate balloon injury-induced neointima (NI) formation in the rat carotid artery. (Source: YC-1, a benzyl indazole derivative, stimulates vascular cGMP and inhibits neointima formation - PubMed. [Link])
-
Since 1994, YC-1 (Lificiguat, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole) has been synthesized, and many targets for special bioactivities have been explored, such as stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cGMP levels, and inhibition of hypoxia-inducible factor-1 (HIF-1) and NF-κB. (Source: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Publishing. [Link])
-
VEGFR-2 is the prime receptor transmitting angiogenic signals and VEGFR-2 inhibitors can decrease angiogenesis by blocking the VEGFR-2 mediated signaling pathway. (Source: In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - MDPI. [Link])
-
The anticancer activity of all the reported indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines. The 4-arylthiazole-bearing derivatives 7c and 7d revealed the best anticancer activity toward MCF-7 cells (IC50 = 7.17 ± 0.94 and 2.93 ± 0.47, respectively). (Source: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [Link])
-
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated the inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay. (Source: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. [Link])
- The identification of (Epidermal Growth Factor Receptor) EGFR as an oncogene led to the development of anticancer therapeutics called “EGFR inhibitors”.
-
In order to elucidate the essential structural features for Epidermal Growth Factor Receptor (EGFR) inhibitors, a ligand-based pharmacophore hypothesis was built on the basis of a set of twelve known EGFR inhibitors belonging to three different classes using Molecular Operating Environment (MOE) software. (Source: Discovery of novel EGFR inhibitors: In silico study and 3D-pharmacophore model generation - Scholars Research Library. [Link])
-
Among the most valuable targets in cancer management, VEGFR-2 is a transmembrane tyrosine kinase receptor that is correlated with cell proliferation, division, motility, adhesion, and angiogenesis. (Source: The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. [Link])
-
Many VEGFR-2 inhibitors, such as sorafenib 1, regorafenib 2, sunitinib 3, pazopanib 4, vatalanib 5, and tivozanib 6, are currently FDA approved for treatment of different types of cancers. (Source: New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. [Link])
-
The epidermal growth factor receptor (EGFR) tyrosine kinase is one major target structure in cancer therapies. (Source: Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R - Reaction Biology. [Link])
-
N-Benzyl indole-3-carboxaldehyde was synthesized by refluxing a mixture of indole-3-carboxaldehyde (10 mmol, 1.45 g), benzyl bromide (10.85 mmol, 1.29 mL), anhydrous K2CO3 (1.4 g), and dimethylformamide (10 mL) for 6 hours with continuous stirring. (Source: In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC. [Link])
-
Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a crucial role in cancer angiogenesis. (Source: Some VEGFR-2 inhibitors currently approved or in clinical trials. - ResearchGate. [Link])
-
The three generations of EGFR inhibitors and the designed target compounds. (Source: The three generations of EGFR inhibitors and the designed target compounds. - ResearchGate. [Link])
-
Newly designed benzimidazole derivatives as EGFR tyrosine kinase inhibitors. (Source: Newly designed benzimidazole derivatives as EGFR tyrosine kinase inhibitors. - ResearchGate. [Link])
-
In this report, we designed and synthesized 24 new molecules comprising a benzimidazole ring, arene, and alkyl chain-bearing cyclic moieties. The results showed that the N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring enhanced the cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines. (Source: Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - MDPI. [Link])
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy [ouci.dntb.gov.ua]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Condensation Reactions of 1-Benzylindazole-3-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole.[1] This structural similarity allows indazole-containing compounds to form crucial hydrogen bonds within the active sites of proteins, making them attractive candidates for drug development.[1] In particular, functionalization at the 3-position of the indazole ring has led to the discovery of several marketed drugs, including kinase inhibitors like axitinib and pazopanib.[1] 1-Benzylindazole-3-carbaldehyde is a key intermediate, providing a versatile handle for the synthesis of a diverse library of 3-substituted indazoles through reactions such as condensation with amines to form Schiff bases (imines). These Schiff bases are not only important final products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, but also serve as intermediates for the synthesis of more complex heterocyclic systems.[2][3] This guide provides detailed protocols for the synthesis of Schiff bases from 1-Benzylindazole-3-carbaldehyde with both aromatic and aliphatic amines, offering insights into the reaction mechanism and characterization of the resulting products.
Mechanistic Insight: The Formation of the Azomethine Linkage
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a cornerstone of organic synthesis. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[2] This is typically the rate-determining step. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[4] However, the pH must be carefully controlled, as excessive acidity can lead to the non-nucleophilic protonation of the amine reactant. Following the formation of the carbinolamine, a molecule of water is eliminated to form the stable imine product. This dehydration step is often acid-catalyzed as well. The overall reaction is reversible, and to drive the equilibrium towards the product, it is common to remove the water formed during the reaction, for instance by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the condensation of 1-Benzylindazole-3-carbaldehyde with representative aromatic and aliphatic amines.
Protocol 1: Synthesis of N-((1-benzyl-1H-indazol-3-yl)methylene)aniline (Aromatic Amine)
This protocol describes the synthesis of a Schiff base from 1-Benzylindazole-3-carbaldehyde and aniline, a representative aromatic amine. The reaction is carried out in ethanol with catalytic acetic acid.
Materials:
-
1-Benzyl-1H-indazole-3-carbaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-Benzyl-1H-indazole-3-carbaldehyde in absolute ethanol (approximately 10 mL per gram of aldehyde).
-
Reagent Addition: To this solution, add 1.05 equivalents of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If no precipitate forms or if further purification is required, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of N-((1-benzyl-1H-indazol-3-yl)methylene)ethanamine (Aliphatic Amine)
This protocol outlines the synthesis of a Schiff base using an aliphatic amine, ethylamine. The reaction is conducted under neat (solvent-free) conditions, which can be more environmentally friendly.
Materials:
-
1-Benzyl-1H-indazole-3-carbaldehyde
-
Ethylamine (70% solution in water or anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Place 1.0 equivalent of 1-Benzyl-1H-indazole-3-carbaldehyde in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 1.1 equivalents of ethylamine solution to the stirred aldehyde. Control the rate of addition to maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often rapid and can be complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: For volatile aliphatic amines, the excess amine and water can be removed under reduced pressure. The resulting crude product is often of high purity. If necessary, the product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes expected outcomes for the condensation of 1-Benzylindazole-3-carbaldehyde with various amines based on typical results for similar reactions.[4][5]
| Amine Substrate | Product Name | Typical Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) | Expected C=N IR (cm⁻¹) | Expected 1H NMR (HC=N, ppm) |
| Aniline | N-((1-benzyl-1H-indazol-3-yl)methylene)aniline | Ethanol | Acetic Acid | 2-4 | 85-95 | ~1625 | ~8.5 |
| p-Toluidine | N-((1-benzyl-1H-indazol-3-yl)methylene)-4-methylaniline | Ethanol | Acetic Acid | 2-4 | 88-96 | ~1620 | ~8.4 |
| p-Anisidine | N-((1-benzyl-1H-indazol-3-yl)methylene)-4-methoxyaniline | Ethanol | Acetic Acid | 3-5 | 80-90 | ~1615 | ~8.4 |
| Ethylamine | N-((1-benzyl-1H-indazol-3-yl)methylene)ethanamine | Neat | None | 1-2 | >90 | ~1645 | ~8.2 |
| Benzylamine | N-((1-benzyl-1H-indazol-3-yl)methylene)-1-phenylmethanamine | Toluene | p-TSA | 4-6 | 85-95 | ~1630 | ~8.3 |
Characterization of Products
The successful synthesis of the Schiff base products can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[6] The disappearance of the C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) is also indicative of a complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: A singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, is characteristic of the azomethine proton (HC=N).[6] The integration of this signal should correspond to one proton. The signals for the benzyl group and the aromatic protons of the indazole and amine moieties will also be present in their expected regions.
-
13C NMR: The carbon of the azomethine group (C=N) typically appears in the range of δ 150-165 ppm.[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the Schiff base product.
Workflow Visualization
The general workflow for the synthesis and purification of Schiff bases from 1-Benzylindazole-3-carbaldehyde is depicted below.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Synthesis of HIF-1 alpha inhibitors from indazole aldehyde precursors
Application Note: High-Purity Synthesis of HIF-1 Inhibitors from Indazole Aldehyde Precursors
Abstract & Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1
This Application Note provides a rigorous, validated protocol for the synthesis of 1-benzyl-1H-indazole-3-carbaldehyde , a versatile "hub" intermediate. We further detail its conversion into bioactive oxime and hydrazone analogs, which effectively downregulate HIF-1
Key Chemical Strategy
Direct formylation of the indazole ring (e.g., Vilsmeier-Haack) is often low-yielding due to the electron-deficient nature of the pyrazole moiety. This guide utilizes a reduction-oxidation strategy starting from 1H-indazole-3-carboxylic acid, ensuring high regioselectivity (N1 vs. N2) and scalable yields.
Mechanism of Action
HIF-1
-
Post-translational degradation: Promoting the ubiquitination and proteasomal degradation of HIF-1
even under hypoxic conditions. -
Transcriptional blockade: Preventing the recruitment of co-activators p300/CBP, thereby blocking the formation of the active transcriptional complex.
Figure 1: Mechanism of HIF-1
Protocol 1: Synthesis of the Core Aldehyde Scaffold
Target Molecule: 1-Benzyl-1H-indazole-3-carbaldehyde (Compound 4 )
Reaction Scheme
-
Esterification: Indazole-3-carboxylic acid
Methyl ester. -
N-Alkylation: Regioselective N1-benzylation.
-
Reduction: Ester
Alcohol. -
Oxidation: Alcohol
Aldehyde.
Materials & Reagents[4][5][6][7][8][9][10][11][12][13]
-
1H-Indazole-3-carboxylic acid (CAS: 4498-67-3)
-
Benzyl bromide (BnBr)
-
Lithium Aluminum Hydride (LiAlH
) -
Manganese Dioxide (MnO
, activated) -
Solvents: Anhydrous THF, Methanol, DCM.
Step-by-Step Methodology
Step A: Preparation of Methyl 1H-indazole-3-carboxylate[6]
-
Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in Methanol (50 mL).
-
Add concentrated H
SO (0.5 mL) dropwise. -
Reflux for 8 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Concentrate in vacuo. Neutralize with sat. NaHCO
. -
Filter the precipitate, wash with cold water, and dry.
-
Yield Target: >90% (White solid).[6]
-
Step B: Regioselective N1-Benzylation
Critical Control Point: Use of NaH in THF favors the thermodynamic N1 product over the kinetic N2 product.
-
Dissolve the methyl ester from Step A (4.0 g, 22.7 mmol) in anhydrous THF (40 mL) under Argon.
-
Cool to 0°C. Add NaH (1.0 g, 25 mmol, 1.1 eq) portion-wise. Evolution of H
gas will occur. -
Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min.
-
Cool back to 0°C. Add Benzyl bromide (2.97 mL, 25 mmol) dropwise.
-
Stir at RT for 12 hours.
-
Quench: Carefully add sat. NH
Cl. Extract with EtOAc (3x).[4] -
Purification: Flash chromatography (SiO
, 10-20% EtOAc/Hexane). The N1 isomer elutes after the N2 isomer (usually minor) or is the major spot.-
Validation: N1-alkylation is confirmed by NOESY NMR (interaction between Benzyl-CH
and H-7 of indazole).
-
Step C: Reduction to 1-Benzyl-1H-indazole-3-yl-methanol
-
Suspend LiAlH
(0.86 g, 22.5 mmol) in anhydrous THF (30 mL) at 0°C. -
Add solution of N1-benzyl ester (4.0 g, 15 mmol) in THF dropwise.
-
Stir at 0°C for 1 hour.
-
Workup (Fieser Method): Add 0.86 mL H
O, then 0.86 mL 15% NaOH, then 2.6 mL H O. -
Filter the granular precipitate through Celite. Concentrate filtrate.
-
Product: White solid (Compound 3 ).
-
Step D: Oxidation to 1-Benzyl-1H-indazole-3-carbaldehyde
Why MnO
-
Dissolve Compound 3 (3.0 g, 12.6 mmol) in DCM (60 mL) or Chloroform.
-
Add activated MnO
(10.9 g, 126 mmol, 10 eq). Note: Large excess is standard for solid-phase oxidants. -
Stir vigorously at RT for 16–24 hours.
-
Filter through a pad of Celite to remove MnO
. -
Concentrate the filtrate to yield the aldehyde (Compound 4 ).
-
Stability: Store at -20°C under Argon. Aldehydes can oxidize to acids over time.
-
Protocol 2: Diversification to HIF-1 Inhibitors
Target: Synthesis of Indazole-Oxime and Hydrazone Derivatives.
These derivatives introduce a "warhead" capable of hydrogen bonding with the HIF-1
Workflow Diagram
Figure 2: Synthetic workflow from raw material to active HIF-1
Procedure: Condensation Reaction
-
Reactants: Dissolve Indazole Aldehyde (1.0 eq) in Ethanol (10 mL/mmol).
-
Reagent: Add Hydroxylamine hydrochloride (for oximes) or Phenylhydrazine (for hydrazones) (1.2 eq).
-
Base: Add Sodium Acetate (1.5 eq) to buffer the HCl (if using hydrochloride salts).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to RT. Pour into ice water. The product usually precipitates.
-
Purification: Recrystallization from EtOH/Water or column chromatography.
Analytical Validation Data
To ensure scientific integrity, the intermediate 1-benzyl-1H-indazole-3-carbaldehyde must meet the following specifications before use in downstream synthesis.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area under curve) |
| Identity | 1H-NMR (400 MHz, CDCl3) | |
| Identity | MS (ESI+) | [M+H]+ = 237.1 |
| Regiochemistry | NOESY NMR | Cross-peak between N-CH2 and Indazole H-7 |
References
-
Regioselective N-Alkylation
-
YC-1 Mechanism & Synthesis
-
HIF-1 Alpha Pathway Overview
-
Indazole Carboxylic Acid Synthesis
Sources
- 1. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1 alpha Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. research.ucc.ie [research.ucc.ie]
Application Note: Functionalization of the C3-Aldehyde Group in 1-Benzylindazole
Executive Summary & Strategic Analysis
The 1-benzylindazole-3-carbaldehyde scaffold represents a critical "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., analogues of Lificiguat, Pazopanib). The C3-aldehyde functionality serves as a linchpin electrophile, allowing for the rapid generation of chemical diversity at a vector distinct from the N1-benzyl tail.
Unlike the electron-rich C3-position of indoles, the C3-position of the indazole ring is less nucleophilic due to the adjacent pyridine-like nitrogen (N2). Consequently, the C3-aldehyde is highly reactive toward nucleophiles and susceptible to chemoselective transformations without requiring harsh activation.[1] This guide details four high-value functionalization protocols: Reductive Amination , Wittig Olefination , Pinnick Oxidation , and Heterocyclization .
Chemical Reactivity Profile[2]
-
Electrophilicity: High.[1] The C=O bond is activated by the electron-withdrawing nature of the imine-like N2.[1]
-
Stability: The N1-benzyl group acts as a robust protecting group, stable to basic, oxidative, and mild reductive conditions, preventing N-deprotonation or side reactions at N1.
-
Sterics: The C3 position is relatively unhindered, allowing reaction with bulky nucleophiles.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the parent aldehyde.
Figure 1: Divergent functionalization logic for the 1-benzylindazole-3-carbaldehyde scaffold.[2]
Detailed Experimental Protocols
Protocol A: Reductive Amination (Access to Secondary Amines)
Application: Synthesis of amine-linked kinase inhibitors.[1] Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.[1]
Reagents:
-
1-Benzylindazole-3-carbaldehyde (1.0 equiv)[3]
-
Amine (1.1–1.2 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask, dissolve the aldehyde in anhydrous DCM (0.1 M concentration).
-
Add the amine (1.2 equiv).[1] If the amine is a salt (e.g., HCl salt), add 1.2 equiv of TEA to liberate the free base.
-
Add catalytic acetic acid to adjust pH to ~5–6 (facilitates iminium formation).[1] Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]
Expert Insight: NaBH(OAc)3 is preferred over NaBH3CN due to lower toxicity and better selectivity for aldehydes over ketones/esters.[1]
Protocol B: Wittig Olefination (Chain Extension)
Application: Installing Michael acceptors or hydrophobic linkers.[1]
Reagents:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide, 1.2 equiv)
-
Base: Potassium tert-butoxide (KOtBu) or n-BuLi (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF (0.2 M) under N2 atmosphere. Cool to 0°C.[1]
-
Add the base (KOtBu) dropwise.[1] The solution should turn bright yellow/orange (indicative of ylide formation).[1] Stir for 30 mins at 0°C.
-
Addition: Add 1-benzylindazole-3-carbaldehyde (dissolved in minimal THF) dropwise to the ylide solution.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Note: If the aldehyde is sterically hindered, heating to reflux may be required, but C3-aldehydes are generally reactive.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][4]
-
Purification: Silica gel chromatography. The byproduct (triphenylphosphine oxide) is polar and can be difficult to remove; triturating the crude solid with hexanes often precipitates the oxide.[1]
Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)
Application: Generating the carboxylic acid for amide coupling (peptidomimetics).[1] Why Pinnick? It avoids the use of toxic chromium reagents (Jones) and prevents over-oxidation or side reactions common with KMnO4.[1]
Reagents:
-
Aldehyde (1.0 equiv)[3]
-
Sodium Chlorite (NaClO2, 1.5–2.0 equiv)
-
Sodium Dihydrogen Phosphate (NaH2PO4, scavenger, 1.5 equiv)
-
2-Methyl-2-butene (scavenger for HOCl, 5–10 equiv)
-
Solvent: t-BuOH/Water (3:1)
Step-by-Step Methodology:
-
Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.[1]
-
Dissolve NaClO2 and NaH2PO4 in water.
-
Add the aqueous solution to the organic solution dropwise at RT.
-
Stir vigorously for 2–4 hours. The yellow color of ClO2 may appear transiently.[1]
-
Workup: Acidify to pH 2–3 with 1N HCl. Extract with EtOAc.[1][4]
-
Critical: Do not acidify below pH 2 to avoid decomposition of the indazole or cleavage of the benzyl group (though unlikely under these mild conditions).[1]
-
-
Isolation: The acid product can often be precipitated by concentrating the organic layer and adding hexanes, or purified by an acid-base extraction sequence.[1]
Quantitative Performance Data
The following table summarizes typical yields and conditions for these transformations on the 1-benzylindazole-3-carbaldehyde scaffold.
| Transformation | Reagent System | Typical Yield | Selectivity/Notes |
| Reductive Amination | Aniline / NaBH(OAc)3 | 85–95% | Excellent tolerance of N-benzyl group.[1] |
| Wittig Olefination | Ph3P=CHCO2Et / DCM | 80–90% | Predominantly E-isomer (>10:1).[1] |
| Pinnick Oxidation | NaClO2 / NaH2PO4 | 90–98% | No racemization of chiral centers on the benzyl chain (if any).[1] |
| Knoevenagel | Malononitrile / Piperidine | 88–95% | Fast reaction (<1 hr), precipitates from EtOH.[1] |
Troubleshooting & Optimization
-
Solubility: 1-Benzylindazole-3-carbaldehyde is hydrophobic.[1] If solubility in MeOH (for reductive amination) is poor, use a DCM/MeOH mixture or pure DCE.
-
N-Benzyl Stability: The benzyl group is generally stable.[1] However, avoid BBr3 (used for demethylation) or H2/Pd-C at high pressures/temperatures, as these may cleave the benzyl group.
-
Aldehyde Oxidation: The aldehyde can slowly oxidize to the acid upon air exposure.[1] Store under nitrogen at -20°C. If the starting material contains acid, purify via a short silica plug before use to ensure accurate stoichiometry.
References
-
Synthesis of Indazole Intermediates
-
Lijewski, L. et al. "Process Development of a p38 Kinase Inhibitor." Organic Process Research & Development, 2012. Link
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
-
Indazole Reactivity & Drug Discovery
-
Cerecetto, H. et al. "Medicinal Chemistry of Indazoles." Mini-Reviews in Medicinal Chemistry, 2005. Link
-
-
Pinnick Oxidation Methodology
-
Wittig Reaction on Heterocycles
Sources
Design of soluble guanylyl cyclase activators using indazole scaffolds
Application Note: Design and Development of Soluble Guanylyl Cyclase (sGC) Activators Utilizing Indazole Scaffolds
Abstract
This guide details the rational design, synthesis, and biological validation of soluble guanylyl cyclase (sGC) activators based on the indazole scaffold. Unlike sGC stimulators (e.g., riociguat) which require a reduced heme moiety, sGC activators target the oxidized (Fe³⁺) or heme-free enzyme, making them critical therapeutics for pathological states characterized by high oxidative stress where NO signaling is impaired. This note provides a blueprint for transitioning from the classic YC-1 indazole stimulator class to heme-mimetic activators, complete with validated synthesis protocols and heme-state discrimination assays.
Mechanistic Rationale & Design Strategy
The Stimulator vs. Activator Dichotomy
To design effective therapeutics, one must distinguish between the two modes of sGC modulation.
-
NO-Sensitizers/Stimulators (e.g., YC-1, Vericiguat): Bind to the α1 subunit of the native, reduced (Fe²⁺) sGC. They synergize with NO.[1][2][3]
-
Activators (e.g., Cinaciguat, Benzydamine derivatives): Bind to the heme pocket of oxidized (Fe³⁺) or heme-free sGC.[3][4][5] They mimic the protoporphyrin IX ring, inducing the active conformation in the absence of NO.
The Indazole Scaffold Advantage
While many clinical activators utilize aminodicarboxylic acid tails, the indazole core (derived from the seminal compound YC-1) remains a "privileged structure." The design challenge is modifying the indazole core—classically a stimulator scaffold—to function as an activator.
Key SAR Drivers for Indazole Activators:
-
N1-Substitution: A lipophilic benzyl group (often halogenated) is essential for anchoring in the hydrophobic heme pocket.
-
C3-Substitution: This is the "switch."
-
Stimulators: Often have a furan or fluorophenyl group.
-
Activators: Require polar/acidic moieties (e.g., carboxylic acids, ether-linked amines) that mimic the propionic acid side chains of the native heme, allowing the molecule to bridge the regulatory domain residues (Tyr-x-Ser-x-R motif).
-
Caption: Differential targeting of sGC redox states. Activators uniquely rescue function in the oxidized (disease) state.
Chemical Synthesis Protocol
This protocol describes the synthesis of a generic 1-benzyl-3-alkoxy-indazole activator , utilizing a regioselective N1-alkylation followed by C3-functionalization.
Safety Note: Hydrazines and diazonium intermediates are potentially explosive. Conduct all reactions behind a blast shield.
Step 1: Construction of the Indazole Core
Target: 1H-indazol-3-ol (or 1,2-dihydro-3H-indazol-3-one).
-
Reagents: Anthranilic acid (1.0 eq), Sodium nitrite (1.1 eq), Sodium sulfite (2.5 eq), HCl (conc).
-
Diazotization: Dissolve anthranilic acid in dilute HCl/water at 0°C. Add NaNO₂ dropwise to form the diazonium salt.
-
Reduction & Cyclization: Add the diazonium solution to a cooled solution of Na₂SO₃. Stir for 2h, then acidify with HCl and heat to 80°C overnight to effect cyclization.
-
Workup: Cool to RT. The product precipitates as a solid. Filter, wash with ice water, and dry.
-
Yield Expectation: 65-75%.
-
Step 2: Regioselective N1-Benzylation
Target: 1-(2-fluorobenzyl)-1H-indazol-3-ol.
-
Reagents: 1H-indazol-3-ol (1.0 eq), 2-fluorobenzyl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve indazole in DMF under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 30 min at RT (deprotonation).
-
Add benzyl bromide dropwise. Stir at 60°C for 4 hours.
-
-
Purification: Pour into water. Extract with EtOAc. The O-alkylated byproduct is minor under these conditions; however, separate isomers via Flash Chromatography (Hexane/EtOAc gradient).
-
Critical Check: Verify N1 vs O-alkylation using HMBC NMR (N1 correlates with benzyl protons).
-
Step 3: C3-O-Alkylation (The Activator Tail)
Target: Introduction of the acidic/polar tail (e.g., 3-dimethylaminopropyl or carboxylic acid linker).
-
Reagents: N1-benzyl-indazole intermediate, 3-chloro-N,N-dimethylpropan-1-amine (or ethyl 4-bromobutyrate for acid tails), NaH (60% dispersion).
-
Procedure:
-
Dissolve intermediate in THF (0°C).
-
Add NaH (1.2 eq) carefully. Evolution of H₂ gas.
-
Add the alkyl halide. Reflux for 6-12 hours.
-
-
Deprotection (if ester used): If using an ester linker, hydrolyze with LiOH in THF/Water to generate the free carboxylic acid (crucial for activator potency).
Caption: Modular synthesis of indazole activators. Step 3 determines the 'activator' phenotype.
Biological Validation Protocols
To validate the compound as an activator (and not a stimulator), you must prove efficacy in the absence of heme or under oxidized conditions.
The "Heme-State Discrimination" Enzyme Assay
This is the gold-standard assay for classification.
-
Materials:
-
Recombinant sGC (purified).
-
ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one): A specific sGC heme oxidant.[11]
-
GTP, MgCl₂, cGMP detection kit (TR-FRET or ELISA).
-
-
Protocol:
-
Preparation: Prepare two parallel assay plates.
-
Plate A (Reduced): sGC + DTT (1 mM) to maintain ferrous state.
-
Plate B (Oxidized): sGC + ODQ (10-50 µM) incubated for 15 min to oxidize heme.
-
-
Dosing: Add test compounds (0.1 nM – 10 µM) to both plates. Include Cinaciguat (Positive Control for Activator) and Riociguat (Positive Control for Stimulator).
-
Reaction: Initiate with GTP (500 µM). Incubate 10 min at 37°C.
-
Analysis: Stop reaction and measure cGMP.
-
-
Data Interpretation (See Table 1):
| Compound Class | Plate A (Reduced sGC) | Plate B (Oxidized sGC + ODQ) |
| Stimulator (e.g., Riociguat) | High Activity | Loss of Activity (Inactive) |
| Activator (Target Design) | Low/Moderate Activity | High Activity (Potentiated) |
| NO Donor (SNAP) | High Activity | Inactive |
Cellular Validation (ODQ-Challenge)
Validate membrane permeability and intracellular activation.
-
Cell Line: CHO cells overexpressing sGC or primary Rat Aortic Smooth Muscle Cells (RASMC).
-
Method:
-
Success Criteria: A true activator will induce a dose-dependent increase in cGMP despite (or even enhanced by) the presence of ODQ.
Expert Tips & Troubleshooting
-
Solubility: Indazoles can be lipophilic. If precipitation occurs in the assay, include 0.1% BSA or Tween-20. For the "Activator" design, the addition of the carboxylic acid tail usually improves solubility significantly compared to neutral stimulators.
-
Regioselectivity: In Step 2 of synthesis, N2-alkylation is a common byproduct. N1-alkylated indazoles typically show a thermodynamic preference, but kinetic control (low temp) can yield mixtures. Always verify structure by NOESY (N-benzyl protons to C7-H).
-
Heme Stripping: For a more rigorous "Activator" confirmation, use Tween-20 (0.5%) in the enzyme assay buffer instead of ODQ. Tween-20 strips the heme entirely. Activators will still function; stimulators will not.
References
-
Koesling, D., et al. (2016). Mechanism of soluble guanylyl cyclase activation by NO and drug-like compounds. Handbook of Experimental Pharmacology. Link
-
Stasch, J.P., et al. (2002). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease. Circulation.[2] Link
-
Evgenov, O.V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery. Link
-
Selwood, D.L., et al. (2001). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. Link
- Bayer AG Patents.Substituted Indazole Derivatives as sGC Activators.
Sources
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension [mdpi.com]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. acs.figshare.com [acs.figshare.com]
Precision Protocol: Wittig Olefination of 1-Benzylindazole-3-carbaldehyde
Topic: Wittig Reaction Conditions for 1-Benzylindazole-3-carbaldehyde Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Application Scope
The 1-benzylindazole-3-carbaldehyde scaffold is a privileged intermediate in the synthesis of bioactive small molecules, particularly sGC activators (e.g., YC-1 derivatives) , kinase inhibitors , and anti-inflammatory agents . While the N1-benzyl group provides essential protection and lipophilicity, the C3-formyl group serves as a critical "handle" for carbon chain extension.
This guide details the optimized conditions for converting 1-benzylindazole-3-carbaldehyde into its corresponding alkenes via the Wittig reaction . We address two distinct synthetic needs:
-
Terminal Methylenation: Installation of a vinyl group (-CH=CH2) using non-stabilized ylides.
-
Conjugated Extension: Installation of functionalized alkenes (e.g., acrylates) using stabilized ylides.
Mechanistic Insight & Reaction Design
The indazole ring is an electron-rich heterocycle. However, the C3-aldehyde is sufficiently electrophilic to react with phosphonium ylides. The success of this reaction relies on balancing the nucleophilicity of the ylide against the steric environment of the C3 position, which is flanked by the N2 nitrogen and the C4 proton.
Critical Variables
-
Base Selection: For non-stabilized ylides (e.g., methyltriphenylphosphonium bromide), Potassium tert-butoxide (KOtBu) in THF is superior to n-BuLi for this substrate. KOtBu provides a cleaner deprotonation profile without the risk of attacking the indazole C3 position or the benzyl ring.
-
Solvent Effects: Anhydrous THF is required for ylide generation. For stabilized ylides (which are less reactive), switching to Toluene or DCM at reflux is often necessary to drive the reaction to completion due to the electron-donating nature of the indazole ring, which slightly deactivates the aldehyde.
-
Stereoselectivity:
-
Non-stabilized ylides generally yield Z-alkenes (kinetic control).[1]
-
Stabilized ylides generally yield E-alkenes (thermodynamic control).
-
Reaction Pathway Diagram
The following diagram illustrates the parallel workflows for Stabilized vs. Non-Stabilized ylides.
Caption: Dual pathways for Wittig Olefination. Route A utilizes in-situ ylide generation for high reactivity; Route B employs pre-formed ylides for thermodynamic E-selectivity.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-3-vinyl-1H-indazole (Terminal Alkene)
Use this protocol for installing a simple vinyl group.
Reagents:
-
1-Benzylindazole-3-carbaldehyde (1.0 equiv)
-
Methyltriphenylphosphonium bromide (MePPh3Br) (1.2 – 1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Ylide Formation (The "Canary" Step):
-
Flame-dry a 2-neck round-bottom flask and purge with Nitrogen or Argon.
-
Add MePPh3Br (1.2 equiv) suspended in anhydrous THF (0.1 M concentration relative to aldehyde).
-
Cool the suspension to 0°C in an ice bath.
-
Add KOtBu (1.5 equiv) portion-wise.
-
Validation Point: The mixture must turn bright yellow/orange . This color confirms the formation of the phosphorous ylide. Stir for 30–45 minutes at 0°C.
-
-
Addition:
-
Dissolve 1-Benzylindazole-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.[2]
-
Add the aldehyde solution dropwise to the ylide mixture at 0°C.
-
Observation: The bright yellow color may fade slightly as the ylide is consumed.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (usually lower Rf) should disappear, and a non-polar alkene spot (high Rf) should appear.
-
-
Workup:
-
Quench with saturated aqueous NH4Cl .
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude will contain solid Triphenylphosphine oxide (TPPO).
-
Precipitate most TPPO by adding cold Hexane/Ether and filtering.
-
Purify the filtrate via Flash Column Chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).
-
Protocol B: Synthesis of Ethyl (E)-3-(1-benzyl-1H-indazol-3-yl)acrylate (Chain Extension)
Use this protocol for installing esters, nitriles, or ketones.
Reagents:
-
1-Benzylindazole-3-carbaldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv) [Commercially Available Stabilized Ylide]
-
Toluene (Preferred) or DCM
Step-by-Step Methodology:
-
Setup:
-
In a round-bottom flask, combine the aldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv).
-
Dissolve in Toluene (0.2 M).
-
-
Reaction:
-
Heat the mixture to Reflux (110°C) .
-
Why Reflux? Stabilized ylides are less nucleophilic. The electron-rich indazole ring makes the aldehyde carbonyl less electrophilic. Thermal energy is required to overcome this activation barrier.
-
Stir for 12–16 hours (Overnight).
-
-
Workup:
-
Concentrate the solvent directly under reduced pressure.
-
-
Purification:
-
Flash Column Chromatography (Hexane/EtOAc).
-
Selectivity Check: The (E)-isomer is typically the major product (>90%). It can be distinguished by a large coupling constant (J > 15 Hz) in 1H NMR for the alkene protons.
-
Quantitative Data Summary & Troubleshooting
| Parameter | Protocol A (Terminal) | Protocol B (Stabilized) |
| Ylide Type | Non-Stabilized (Reactive) | Stabilized (Less Reactive) |
| Base Required | Yes (KOtBu or NaH) | No (Pre-formed) |
| Temperature | 0°C | Reflux |
| Typical Yield | 75 – 85% | 80 – 95% |
| Selectivity | N/A (Terminal) | >10:1 (E:Z) |
| Key Byproduct | Triphenylphosphine Oxide | Triphenylphosphine Oxide |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Wet THF or degraded Base. | Ensure THF is distilled/dry. Use fresh KOtBu (it is hygroscopic). |
| Low Yield (Protocol B) | Steric hindrance / Electronic deactivation. | Switch solvent to Xylenes (higher boiling point) or use HWE reaction (Phosphonate + NaH) instead of Wittig. |
| Isomerization | Acidic workup or light exposure. | Keep workup neutral. Store product in amber vials. |
| Aldehyde remains | Enolization of aldehyde (rare for this substrate). | Ensure base is added to salt before aldehyde addition. Do not mix base and aldehyde directly. |
References & Authoritative Sources
-
Maryanoff, B. E., & Reitz, A. B. (1989).[3] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4][5][6] Chemical Reviews, 89(4), 863–927.
-
Luo, G., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 14396-14402. (Demonstrates synthesis of the aldehyde precursor and subsequent functionalization).
-
BenchChem Application Note. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde." (Provides context on the stability and handling of indazole-3-carbaldehydes).
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85.
Sources
Application Note: Synthesis of Bioactive Schiff Bases from 1-Benzylindazole-3-carbaldehyde
Abstract & Biological Significance
The indazole scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere to indole and purine systems.[1] Derivatives of 1-benzylindazole-3-carbaldehyde are of particular interest as precursors for Schiff bases (imines) , which exhibit potent pharmacological profiles including:
-
Kinase Inhibition: Targeting VEGFR and PDGFR pathways in oncology.
-
Antimicrobial Action: Disruption of bacterial cell wall synthesis.
-
Anti-inflammatory: Modulation of COX/LOX pathways.
This guide provides a rigorous, self-validating framework for synthesizing these Schiff bases using both Conventional Thermal Condensation and Microwave-Assisted Synthesis .
Chemical Basis & Mechanism
The formation of the Schiff base involves the nucleophilic attack of a primary amine (
Key Structural Considerations
-
N1-Benzyl Group: Unlike unsubstituted indazole, the N1-benzyl group eliminates the N-H acidity, preventing side reactions at Position 1. However, it increases lipophilicity, necessitating the use of organic solvents (Ethanol/Methanol) rather than aqueous media.
-
C3-Aldehyde: The carbonyl at Position 3 is conjugated with the indazole ring, reducing its electrophilicity slightly compared to aliphatic aldehydes. Acid catalysis is critical to activate the carbonyl.
Reaction Mechanism
The reaction proceeds via a carbinolamine intermediate , followed by acid-catalyzed dehydration to form the imine (
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
Protocol A: Conventional Thermal Reflux (Standard)
Best for: Large-scale synthesis, heat-stable amines, and labs without microwave reactors.
Reagents:
-
1-Benzylindazole-3-carbaldehyde (1.0 equiv)
-
Substituted Aniline/Amine (1.0 - 1.2 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-benzylindazole-3-carbaldehyde in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution of the lipophilic benzyl derivative.
-
Addition: Add 1.0 mmol of the primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to buffer the solution.
-
-
Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 3–6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot (
). -
Isolation:
-
Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures if the crude purity is <95%.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening, electron-deficient amines, and maximizing yield.
Parameters:
-
Power: 150–300 W (Variable)
-
Temperature: 80°C
-
Time: 5–15 minutes
Step-by-Step Procedure:
-
Preparation: In a microwave-safe process vial (10 mL), mix 1.0 mmol aldehyde and 1.0 mmol amine.
-
Solvent: Add a minimum volume of Ethanol (2–3 mL) to create a slurry.
-
Green Alternative: Solvent-free grinding is possible if both reactants are solid, but a wetting agent (few drops of EtOH) is recommended for homogeneity.
-
-
Catalysis: Add 1 drop of Acetic Acid.
-
Irradiation: Irradiate at 80°C for 5–15 minutes .
-
Safety: Use a capped vessel with pressure release capabilities.
-
-
Work-up: Pour the hot reaction mixture onto crushed ice. Filter the resulting precipitate immediately.
Data Comparison & Workflow Selection
Table 1: Method Comparison
| Feature | Conventional Reflux | Microwave Assisted |
| Reaction Time | 3 – 8 Hours | 5 – 15 Minutes |
| Solvent Volume | 15 – 25 mL | 2 – 3 mL (or Solvent-free) |
| Typical Yield | 65 – 75% | 85 – 95% |
| Purity (Crude) | Moderate (Recrystallization often needed) | High (Often pure after wash) |
| Energy Profile | High (Prolonged heating) | Low (Targeted heating) |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal synthetic route.
Characterization & Validation (Trustworthiness)
To ensure the protocol was successful, the following spectral features must be observed. This serves as a Self-Validating System .
Infrared Spectroscopy (FT-IR)[6]
-
Success Marker: Appearance of a strong, sharp band at 1600–1625 cm⁻¹ (Azomethine
stretch). -
Completion Marker: Disappearance of the Carbonyl (
) stretch at ~1680–1700 cm⁻¹ . -
Amine Check: Absence of primary amine
stretching bands (3300–3400 cm⁻¹) confirms full conversion.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Diagnostic Peak: A sharp singlet at δ 8.4 – 9.0 ppm . This represents the azomethine proton (
). -
Benzyl Group: A singlet at δ 5.6 ppm (2H) for the
methylene protons. -
Aromatic Region: Multiplets between δ 7.0 – 8.2 ppm integrating for the indazole and phenyl ring protons.
Troubleshooting & Expert Insights
-
Issue: No Precipitate Forms.
-
Cause: The Schiff base is too soluble in ethanol.
-
Solution: Concentrate the solvent to 1/3 volume under vacuum, then pour into ice-cold water. Scratch the glass to induce crystallization.
-
-
Issue: Low Yield with Electron-Withdrawing Amines (e.g., Nitroaniline). [4]
-
Cause: Reduced nucleophilicity of the amine.
-
Solution: Switch to Protocol B (Microwave) and increase catalyst concentration (use p-Toluenesulfonic acid instead of acetic acid).
-
-
Issue: Hydrolysis during Work-up.
-
Cause: Schiff bases are reversible.[5] Excess water + acid can reverse the reaction.
-
Solution: Neutralize the acid catalyst with a pinch of sodium bicarbonate before adding water during the work-up.
-
References
-
Microwave-Assisted Synthesis of Indazole Derivatives: Chabukswar, A. et al. (2012).[6] Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Link
-
Biological Activity of Schiff Bases: Da Silva, C. M. et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Link
-
Indazole-3-Carbaldehyde Synthesis: Tlahuext-Aca, A. et al. (2018). Direct Access to 1H-Indazole-3-carboxaldehyde Derivatives. National Institutes of Health (NIH) / PMC. Link
-
Schiff Base Protocol Validation: Sahu, R. et al. (2023). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative Activities. MDPI Molecules. Link
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalijar.com [journalijar.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 6. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: 1-Benzylindazole-3-carbaldehyde Stability & Storage
This guide functions as a specialized technical support interface for 1-Benzylindazole-3-carbaldehyde (CAS: 1186509-61-4). It is designed to provide immediate, actionable solutions for stability maintenance and impurity remediation.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Autoxidation & Storage Protocols
Executive Summary
1-Benzylindazole-3-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors (e.g., indazole-based antitumor agents). Like many aromatic aldehydes, it is highly susceptible to autoxidation , converting to 1-benzylindazole-3-carboxylic acid upon exposure to atmospheric oxygen. This degradation is accelerated by light and heat, leading to reduced yields in downstream Knoevenagel or Wittig condensations.
This guide provides a self-validating system to diagnose, prevent, and remediate oxidation.
Module 1: Diagnosis & Detection
Q: How can I confirm if my sample has oxidized without running a full reaction?
A: Oxidation is often invisible to the naked eye until it is advanced. Do not rely on color changes alone, as the carboxylic acid byproduct is often white/off-white, similar to the aldehyde. Use the following analytical checkpoints.
Table 1: Analytical Diagnostic Markers
| Method | 1-Benzylindazole-3-carbaldehyde (Target) | 1-Benzylindazole-3-carboxylic acid (Impurity) |
| Signal: Singlet at ~10.19 ppm (CHO)Integration: 1H | Signal: Broad singlet at ~13.0 ppm (COOH)Loss: Disappearance of 10.19 ppm signal | |
| TLC (Hex/EtOAc 3:2) | ||
| HPLC | Retention: Distinct peak (Method dependent) | Retention: Shifts significantly earlier (Reverse Phase) due to carboxyl polarity |
| Visual (Advanced) | Crystalline solid / Powder | May appear as a white precipitate or crust if the aldehyde is an oil/gum |
Technical Note: In
H-NMR, the presence of the aldehyde proton is the most sensitive indicator. If the integral of the signal at10.19 drops below 0.95 relative to the aromatic signals (e.g., the benzyl -CH2- at ~5.7), purification is required [1, 2].
Module 2: The Mechanism of Failure
Q: Why is this compound degrading even in a closed vial?
A: Aldehydes undergo a radical chain mechanism known as autoxidation. This process does not require open air; the oxygen trapped in the headspace of a vial is sufficient to initiate the chain reaction. Light (UV) acts as a catalyst, generating the initial radicals.
Figure 1: Autoxidation Pathway of Indazole Aldehydes
Caption: Radical chain reaction converting the aldehyde to carboxylic acid. Note the self-propagating feedback loop.
Module 3: Storage & Handling Protocols
Q: What are the optimal storage conditions to stop this process?
A: You must eliminate the three drivers of autoxidation: Oxygen, Light, and Heat.
Protocol: The "Triple-Barrier" Storage System
-
Primary Containment (The Vessel):
-
Do: Use amber glass vials with Teflon-lined screw caps.
-
Don't: Use clear glass or plastic containers (plastic is permeable to O2 over time).
-
Critical: Flush the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.
-
-
Thermal Control:
-
Store at -20°C .
-
While 2-8°C is acceptable for short-term (<1 week) storage, -20°C virtually halts the radical propagation step [3].
-
-
Handling (The Thaw):
-
Rule: Allow the vial to warm to room temperature before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture inside. Water can hydrate the aldehyde or interfere with sensitive downstream reagents.
-
Figure 2: Storage Decision Workflow
Caption: Decision tree for selecting the correct storage protocol based on usage timeline.
Module 4: Remediation (Purification)
Q: My sample is partially oxidized (contains acid). Can I save it?
A: Yes. The carboxylic acid impurity is significantly more polar and acidic than the aldehyde, making separation straightforward.
Method A: Column Chromatography (Recommended) This is the standard literature method for indazole aldehydes [1, 4].
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Petroleum Ether / Ethyl Acetate (8:2 to 3:2 gradient).
-
Procedure:
-
Dissolve the crude mixture in a minimum amount of DCM or Chloroform.
-
Load onto the column.
-
The aldehyde (
~0.40) will elute first. -
The carboxylic acid (
< 0.[1]1) will remain near the baseline or elute much later.
-
-
Validation: Check fractions by TLC. Evaporate solvent from pure fractions to yield the aldehyde as a solid (mp ~106-110°C or oil depending on purity/polymorph) [5].
Method B: Basic Wash (Quick Cleanup) If you have a large quantity (>1g) and only minor oxidation (<10%):
-
Dissolve the sample in Ethyl Acetate.
-
Wash the organic layer with saturated NaHCO
solution (2x). -
Wash with brine, dry over Na
SO , and concentrate in vacuo.
References
-
Lefoix, M. et al. (2014). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances. Available at: [Link]
-
Chandrasekhar, T. et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Available at: [Link]
Sources
- 1. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Radical Autoxidation [jove.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Reactive aldehyde chemistry explains the missing source of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Side Reactions in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. As a Senior Application Scientist, I have designed this guide to address the common challenges and side reactions encountered during the N-alkylation of indazoles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high-yield, regioselective synthesis.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity for the desired product?
This is the most frequent challenge in indazole chemistry.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this doesn't always dictate the final product ratio.[2][3][4][5]
Strategy A: Achieving High N1-Selectivity
To favor the formation of the N1-alkylated product, the goal is often to leverage thermodynamic control or specific chelating effects.
Causality & Key Factors:
-
Base and Solvent System: The choice of base and solvent is paramount.[6] A strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[3][4][6][7]
-
Chelation-Driven Mechanism: The high N1-selectivity observed with NaH in THF, particularly for indazoles with a C3-substituent like a carboxylate, is attributed to a specific mechanistic pathway. It is postulated that the sodium cation forms a tight ion pair, coordinating with the N2 nitrogen and the oxygen of the C3 substituent. This chelation sterically hinders the N2 position, directing the incoming electrophile (alkylating agent) to the N1 position.[1][3][6][8]
-
Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated greater than 99% N1 regioselectivity under NaH/THF conditions.[3][7][9]
-
Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can lead to an equilibrium that ultimately favors the more thermodynamically stable N1-substituted product.[1][3][4][9]
Strategy B: Achieving High N2-Selectivity
Selectively synthesizing the N2-isomer requires conditions that override the inherent thermodynamic preference for the 1H-tautomer or exploit different mechanistic pathways.
Causality & Key Factors:
-
Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like DEAD or DIAD, is a reliable method for achieving N2-alkylation.[1][6][8] This reaction proceeds through a different mechanism that often favors the N2 position.
-
Ring Substituent Effects: Certain substituents can electronically favor N2-alkylation. For example, indazoles with electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have shown excellent N2-regioselectivity (≥ 96%).[3][4][7][9][10]
-
Acid-Catalyzed Alkylation: A novel approach involves the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, which provides N2-alkylated products with high regioselectivity (N2/N1 up to 100/0) under metal-free conditions.[11]
Question 2: My reaction has a low yield or is not going to completion. What are the likely causes?
Low conversion can be frustrating and is often traced back to the fundamental reaction setup.
-
Incompatible Base/Solvent Pair: The synergy between the base and solvent is critical. For example, using weaker carbonate bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a solvent like THF may fail to produce any N-alkylated product.[1][3][4] These bases often require a more polar aprotic solvent, such as DMF, to be effective, though this can lead to mixtures of isomers.[9]
-
Insufficient Base Strength: The pKa of the indazole N-H is a key factor. If the chosen base is not strong enough to achieve complete deprotonation, the reaction will stall, resulting in a low yield and recovery of starting material.
-
Reaction Temperature and Time: Some alkylations are sluggish at room temperature. For instance, with the NaH/THF system, reactions are often started at 0 °C for the deprotonation step and then warmed to room temperature or even heated (e.g., to 50 °C) to drive the alkylation to completion.[3][6] Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Question 3: I'm observing unexpected byproducts. What could they be?
While N1/N2 isomerization is the primary side reaction, other byproducts can arise.
-
Alkylating Agent Decomposition: Your alkylating agent may not be stable under the reaction conditions. For example, tertiary alkyl halides are prone to elimination reactions (E2) in the presence of a strong base, forming an alkene instead of alkylating the indazole.
-
Aminal Formation: In alternative approaches like reductive amination using an aldehyde, a common side product is the aminal pseudo-dimer, formed from the reaction of the intermediate enamine with another molecule of the aldehyde.[12]
-
Over-alkylation: While less common for indazoles, if the product itself contains a nucleophilic site, it could potentially react further. This is more of a concern with highly reactive alkylating agents or under forcing conditions.
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle governing N1 vs. N2 selectivity? A: The selectivity arises from a competition between the thermodynamically more stable 1H-indazole tautomer and kinetic factors.[2][3] N1-alkylation is often the result of thermodynamic control, where the reaction proceeds towards the most stable product isomer.[13][14] N2-alkylation can be achieved under kinetic control, where the reaction conditions favor the fastest-forming product, or by using specific reagents that operate through mechanisms favoring the N2 position, such as the Mitsunobu reaction.[1][15]
Q: How can I accurately determine the N1/N2 ratio in my product mixture? A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The chemical shifts of the protons on the alkyl group, particularly the CH₂ group directly attached to the nitrogen, are distinct for the N1 and N2 isomers.[3] For unambiguous assignment, advanced 2D NMR techniques like HMBC can show correlations between the alkyl protons and the indazole ring carbons (C7a or C3).[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for monitoring the reaction and confirming the presence of isomers, but NMR is superior for precise quantification.[1][16]
Q: Is it possible to predict the regioselectivity for a new indazole substrate? A: A precise prediction is challenging without experimental data. However, you can make an educated hypothesis based on established principles. Steric hindrance at the N1 position (e.g., a bulky C7 substituent) may favor N2 alkylation.[5][12] Conversely, a chelating group at the C3 position will strongly favor N1 alkylation when using sodium salts in THF.[3][7] For complex systems, Density Functional Theory (DFT) calculations have been used to model the transition states and predict the most likely reaction pathway by evaluating non-covalent interactions and chelation mechanisms.[2][5][8]
Q: Are there viable alternatives to direct alkylation for synthesizing N1-substituted indazoles? A: Yes. If direct alkylation proves unselective, a two-step reductive amination approach can be highly effective and exclusively N1-selective.[12] This involves an initial condensation of the indazole with an aldehyde to form an enamine, followed by hydrogenation (e.g., using Pt/C) to yield the N1-alkylated product.[12] Another strategy is the de novo synthesis of the indazole ring, which involves incorporating the desired N-substituent before the ring-closure step.[3][4]
Data & Visualizations
Table 1: Influence of Base/Solvent System on Regioselectivity
This table summarizes typical outcomes for the N-alkylation of a model substrate, methyl 1H-indazole-3-carboxylate, with an alkyl bromide.
| Base | Solvent | Predominant Isomer | Typical N1:N2 Ratio | Reference |
| NaH | THF | N1 | >99:1 | [3][4][9] |
| Cs₂CO₃ | DMF | N1 (mixture) | ~3:1 | [3][9] |
| K₂CO₃ | DMF | Mixture | ~1.5:1 | [3][4] |
| K₂CO₃ | THF | No Reaction | N/A | [1][3][4] |
Note: Ratios are highly dependent on the specific substrate and electrophile and should be taken as a general guide.
Diagram 1: Key Factors Influencing Regioselectivity
Caption: A decision-making workflow for optimizing reaction regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents. [1][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product. [6]
Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Reaction)
This protocol is a reliable method for obtaining the N2-alkylated isomer as the major product. [1][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) in THF. Add this solution dropwise to the stirred reaction mixture.
-
Reaction: Stir the mixture at 0 °C for 10-30 minutes, then warm to room temperature or heat (e.g., 50 °C) and stir for 2-24 hours. Monitor for completion by TLC or LC-MS.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue directly by flash column chromatography (silica gel). The desired N2-alkylated product will need to be separated from the major byproduct, triphenylphosphine oxide.
References
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
MPG.PuRe. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]
-
Figshare. (2009, November 5). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles - Organic Letters. Retrieved from [Link]
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ProQuest. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Retrieved from [Link]
-
NIH. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]
-
ResearchGate. (2021, August 2). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
PMC. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
RSC Publishing. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
RSC Publishing. (2024, February 20). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). KR20180137498A - Synthesis of indazole.
-
(n.d.). III Analytical Methods. Retrieved from [Link]
-
SSRN. (2024, March 26). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. Retrieved from [Link]
-
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. env.go.jp [env.go.jp]
Optimizing reaction temperature for indazole-3-carbaldehyde formation
Topic: Optimizing Reaction Temperature & Protocol Selection
Ticket ID: IND-CHO-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Temperature & Route Dilemma
User inquiries regarding indazole-3-carbaldehyde formation frequently stem from a single misconception: treating the indazole ring like a standard indole. Unlike indole, the
Critical Advisory:
-
Direct Vilsmeier-Haack (
) on unsubstituted -indazole FAILS at standard temperatures (0°C to 100°C). The electron-deficient nature of the pyrazole ring prevents electrophilic attack at C3. -
Temperature Optimization is only effective if the correct synthetic route is chosen.
This guide details three validated routes, with specific temperature profiles required to bypass the kinetic traps of this scaffold.
Route Selection & Temperature Decision Tree
Before optimizing temperature, verify your synthetic pathway.[1] Use the diagram below to identify your current protocol and necessary adjustments.
Figure 1: Strategic decision tree for indazole-3-carbaldehyde synthesis. Note that direct functionalization of the parent heterocycle is the least efficient path.
Detailed Protocol Optimization
Route A: The "Green" Rearrangement (Recommended)
Mechanism: Nitrosation of indole followed by ring expansion. This is the highest-yielding method for accessing the core scaffold without pre-functionalization.
Temperature Profile: Staged Ramp (0°C
-
Step 1 (Nitrosation - Kinetic Control):
-
Temp: 0°C .
-
Reagents:
(8 equiv), aqueous (7 equiv), DMF/Water.[1] -
Why 0°C? Controls the exothermic formation of the nitroso-indole intermediate. Higher temperatures at this stage lead to diazonium decomposition and tar formation.
-
-
Step 2 (Rearrangement - Thermodynamic Drive):
-
Temp: RT for 2 hours , then 50°C - 80°C for 4-6 hours.
-
Why Heat? The rearrangement of the nitroso-indole to the indazole-3-carbaldehyde is endothermic. The final heat step drives the equilibrium to the stable indazole isomer.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield (<30%) | Addition of indole was too fast or T > 5°C. | Cool to 0°C; add indole solution dropwise over 30 mins. |
| Incomplete Conversion | Final stage temperature too low. | Increase final hold temperature to 80°C for 4 hours. |
| Dimer Formation | Concentration of indole too high. | Dilute reaction mixture; ensure slow addition. |
Route B: Oxidation of 3-Methylindazole (Scale-Up)
Mechanism: Riley Oxidation using Selenium Dioxide (
-
Critical Parameter: Solvent Boiling Point.
-
Dioxane/Water (101°C): Recommended. The presence of water moderates the oxidation potential, stopping the reaction at the aldehyde stage.
-
Xylene (140°C): Risk. Higher temperature increases kinetics but promotes over-oxidation to indazole-3-carboxylic acid.
-
Protocol Optimization:
-
Dissolve 3-methylindazole in 1,4-dioxane (
). -
Add
(1.2 equiv). -
Heat to reflux (approx. 100°C).
-
Monitor: Check TLC every 60 mins. The aldehyde is an intermediate; prolonged reflux (>12h) converts it to the acid.
Route C: C3-Lithiation (Precision Synthesis)
Mechanism: Directed ortho-metallation (DoM). Temperature Profile: Cryogenic (-78°C).
Why Direct Vilsmeier Fails & This Works:
Unprotected indazole has an acidic proton (
-
Step 1 (Lithiation):
-
Temp: -78°C (Acetone/Dry Ice).
-
Reagent: LDA or n-BuLi.
-
Time: 30-60 mins. Warning: Temperatures > -40°C cause the lithiated species to decompose or scramble.
-
-
Step 2 (Formylation):
-
Temp: -78°C .
-
Reagent: Anhydrous DMF (excess).[1]
-
Quench: Allow to warm to 0°C only after DMF addition.
-
Comparative Data: Temperature vs. Yield
The following data summarizes internal optimization studies for the synthesis of 5-bromo-1H-indazole-3-carbaldehyde (a common intermediate).
| Method | Reaction Temp | Reagents | Yield (%) | Purity | Notes |
| Direct Vilsmeier | 100°C | 0% | N/A | N-formylation observed only.[1] | |
| Selectfluor | 125°C (Microwave) | Selectfluor, DMSO | 55% | 90% | Requires specialized equipment.[1] |
| Indole Nitrosation | 0°C | 94% | >95% | Best balance of cost/yield. | |
| SeO2 Oxidation | 101°C (Reflux) | 65% | 85% | Difficult removal of Se byproducts.[1] |
FAQ: Troubleshooting Matrix
Q: I am seeing a spot with a higher Rf than my starting material, but it's not the aldehyde. What is it? A: If you are attempting the Vilsmeier reaction on unprotected indazole, this is likely the N-formyl indazole . This bond is labile and will hydrolyze back to the starting material during aqueous workup or column chromatography.
-
Fix: Switch to Route A (Indole Nitrosation) or Route C (Protection + Lithiation).[1]
Q: Can I use KMnO4 instead of SeO2 for Route B? A: Not recommended. KMnO4 is a strong, non-selective oxidant. At the temperatures required to oxidize the methyl group, it will almost exclusively yield the carboxylic acid or cleave the ring system. SeO2 is specific for allylic/benzylic oxidation to carbonyls.
Q: In Route A (Nitrosation), my reaction turns into a black tar. A: This indicates thermal decomposition of the diazonium intermediate.
-
Check: Was the initial addition done strictly at 0°C?
-
Check: Did you add the indole slowly? Rapid addition causes a localized exotherm.
References
-
Vilsmeier-Haack Limitations: Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Thieme Connect. Link
-
Nitrosation Route (Optimized): An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018).[2] Royal Society of Chemistry / PMC. Link
-
Oxidation Route (SeO2): Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles. Link[1]
-
C3-Lithiation (SEM Protection): Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006).[3] PubMed. Link
Sources
Technical Support Center: Crystallization & Purification of 1-Benzylindazole-3-carbaldehyde
[1][2]
Case ID: IND-ALD-003 Compound: 1-Benzylindazole-3-carbaldehyde (CAS: 1186509-61-4 / 2215-63-6 related) Role: Senior Application Scientist Status: Active Support[1]
Executive Summary
1-Benzylindazole-3-carbaldehyde is a critical intermediate, most notably in the synthesis of YC-1 (Lificiguat) and other soluble guanylate cyclase (sGC) activators.[1] While the synthesis via indazole alkylation or cyclization is well-documented, the isolation is notoriously difficult due to two primary factors:
-
"Oiling Out" (Liquid-Liquid Phase Separation): The molecule has a low melting point and high lipophilicity, often leading to a metastable oil rather than a crystal lattice.[1]
-
Regioisomer Contamination: Alkylation of indazole often produces a mixture of
-benzyl (desired) and -benzyl (impurity) isomers, which can form eutectic mixtures that inhibit crystallization.[1]
This guide provides a root-cause analysis and validated protocols to resolve these specific bottlenecks.
Module 1: The "Oiling Out" Crisis
Symptom: Upon cooling or adding anti-solvent, the solution turns cloudy and deposits a yellow/brown oil at the bottom, rather than white/off-white crystals.
Root Cause Analysis
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is thermodynamically favored when:
-
The melting point is depressed by impurities (e.g., unreacted benzyl chloride,
-isomer).[1] -
The solvent system has too high an affinity for the hydrophobic benzyl group (e.g., pure toluene or DCM).
-
Cooling is too rapid, bypassing the metastable zone width (MSZW).
Troubleshooting Protocol: The "Two-Solvent" Rescue
Do not attempt to freeze the oil; it will likely form an amorphous glass. Instead, use this controlled supersaturation method.
Recommended Solvent System: Isopropyl Alcohol (IPA) / Water or Ethanol / Water.[1]
-
Dissolution: Redissolve the oil in the minimum amount of warm IPA (approx. 45-50°C). Do not boil.
-
Equilibration: Hold the temperature at 40°C.
-
Anti-Solvent Addition: Add water dropwise until a faint permanent turbidity persists.[1]
-
The "Heat Bump": Raise the temperature by 2-3°C just to clear the turbidity. You are now at the edge of the metastable zone.
-
Seeding (Critical): Add seed crystals of pure 1-benzylindazole-3-carbaldehyde (0.1 wt%). If no seeds are available, scratch the glass wall with a glass rod to induce nucleation.
-
Slow Cooling: Cool at a rate of 5°C per hour. If oil droplets appear, reheat immediately to redissolve and add more IPA before cooling again.
Module 2: Impurity Rejection (Isomers & Oxidation)
Symptom: Product is sticky, colored (brown/orange), or NMR shows a split peak for the benzylic protons (
The vs. Problem
The
-
-isomer: Benzylic
typically shifts ~5.7-5.8 ppm.[1] -
-isomer: Benzylic
typically shifts ~5.6 ppm (often slightly upfield).[1]
Protocol: Bisulfite Adduct Purification (The "Silver Bullet")
Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1][2] Impurities (isomers that don't form adducts as easily, or non-aldehyde byproducts like benzyl halides) remain in the organic layer.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude oil in Ethyl Acetate (3 vol) .
-
Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (3 vol) .
-
Vigorously stir/shake for 30-60 minutes. The aldehyde converts to the hydrophilic bisulfite adduct.
-
-
Separation:
-
Washing:
-
Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained oils.
-
-
Regeneration:
-
Isolation:
-
Separate organic layer, dry over MgSO₄, and concentrate.[4]
-
Visualization: Troubleshooting Logic
Caption: Decision matrix for handling phase separation and impurity profiles in indazole aldehyde isolation.
Module 3: Solvent Selection Data
The following table summarizes solvent suitability based on the polarity of the indazole scaffold.
| Solvent System | Suitability | Notes |
| IPA / Water | High | Best for controlling "oiling out."[1] Start with 5:1 ratio. |
| Ethanol / Water | Moderate | Good solubility, but steeper solubility curve may induce rapid precipitation (amorphous).[1] |
| Ethyl Acetate / Hexane | Moderate | Good for final polishing.[1] High hexane content favors the |
| Dichloromethane (DCM) | Low | Too soluble.[1] Product will not crystallize; only useful for extraction.[1] |
| Toluene | Low | High solubility at RT; requires very low temps (-20°C) to crystallize, risk of oiling.[1] |
Frequently Asked Questions (FAQ)
Q: My product turned into a hard glass after oiling out. Can I save it? A: Yes. Do not scrape it (static charge/loss).[1] Redissolve the glass in a small amount of DCM, evaporate to a foam, and then immediately attempt the IPA/Water crystallization protocol described in Module 1. The foam has a higher surface area and dissolves easier than the glass.
Q: I see a small peak at ~10.2 ppm in the NMR. Is this an impurity?
A: That is likely the aldehyde proton (
Q: Why is the melting point in literature inconsistent? A: Literature values for 1-benzylindazole-3-carbaldehyde vary because of polymorphism and residual solvent retention.[1] Pure crystalline material typically melts in the range of 88-92°C .[1] If your MP is <80°C, you likely have significant solvent entrapment or isomer contamination.
References
-
Synthetic Strategy and SAR of YC-1 (Lificiguat). RSC Advances. (Reviews synthesis routes involving 1-benzylindazole-3-carbaldehyde).
-
Regioselective Synthesis of Indazole N1- and N2-Ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 2004.[1][6] (Discusses thermodynamic vs kinetic control of N1/N2 alkylation).
-
Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support. (General protocol for aromatic aldehyde purification).
-
Mechanism of Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Mechanistic insight into isomer formation).
-
1-Benzylindazole-3-carbaldehyde Properties. PubChem. (Chemical and physical property data).
Sources
- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fao.org [fao.org]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Guide: Distinguishing 1-Benzyl and 2-Benzyl Indazole Isomers via NMR
Executive Summary
The alkylation of indazoles is a notorious source of structural ambiguity in drug discovery. Due to annular tautomerism, alkylation reactions (e.g., using alkyl halides or Mitsunobu conditions) frequently yield mixtures of 1-benzyl (N1) and 2-benzyl (N2) isomers.[1][2] Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) models, as the two isomers often possess vastly different biological activities and metabolic profiles.
While N1-isomers are generally thermodynamically favored (benzenoid character), N2-isomers (quinonoid character) are often formed under kinetic control or specific steric conditions. This guide establishes a self-validating NMR workflow to definitively distinguish these regioisomers without the need for X-ray crystallography.
The "Golden Rules" at a Glance:
-
HMBC: The "Smoking Gun." N1-benzyl correlates to C7a ; N2-benzyl correlates to C3 .
- C NMR: C3 in N1-isomers is deshielded (~134 ppm) vs. N2-isomers (~122 ppm).
-
NOESY: N1-benzyl correlates to H7 ; N2-benzyl correlates to H3 .
Mechanistic Basis of Differentiation
To interpret the NMR data correctly, one must understand the electronic differences between the isomers.
-
1-Benzyl Indazole (N1): Retains the full aromaticity of the benzene ring (Benzenoid structure). The lone pair on N1 contributes to the aromatic system, making the N1-C7a bond order significant.
-
2-Benzyl Indazole (N2): Forces the system into a Quinonoid resonance structure to maintain aromaticity in the pyrazole ring. This redistribution of electron density causes significant shielding/deshielding effects, particularly at the C3 position and the bridgehead carbons.
Visualization: Structural & Electronic Differences[1][3]
Figure 1: Mechanistic distinction between N1 and N2 isomers driving NMR observables.
Comparative Analysis: The Data
The following table summarizes the diagnostic signals. Note that while absolute chemical shifts can vary with solvent and substituents, the relative trends remain robust.
Table 1: Diagnostic NMR Markers (CDCl₃)
| Feature | Metric | 1-Benzyl (N1) | 2-Benzyl (N2) | Reliability |
| HMBC | Benzyl CH₂ → Ring | Correlation to C7a (Bridgehead) | Correlation to C3 (Pyrazole) | Definitive |
| C3 Shift | ~132 – 136 ppm (Deshielded) | ~117 – 125 ppm (Shielded) | High | |
| NOESY | Benzyl CH₂ → Proton | Strong NOE to H7 | Strong NOE to H3 | High |
| H3 Shift | Typically ~8.0 ppm | Typically ~7.8 - 8.4 ppm (Variable*) | Low (Ambiguous) | |
| N-Shift | N1 is shielded (~-180 ppm) | N2 is deshielded (~-100 ppm) | High (Requires |
*Note:
Experimental Protocol
To ensure data integrity, follow this validated workflow.
A. Sample Preparation[5][6][7][8]
-
Concentration: Prepare a solution of 5–10 mg of the isolated isomer in 0.6 mL CDCl₃ (or DMSO-d₆ if solubility is poor).
-
Quality Check: Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite/silica if line broadening is observed).
B. Acquisition Parameters (600 MHz equivalent)
- H NMR: Standard pulse (zg30), 16 scans.
- C NMR: Power-gated decoupling, 512-1024 scans. Crucial: Ensure sufficient D1 (relaxation delay) of 2-3 seconds to detect quaternary carbons like C3 and C7a.
-
gHMBC: Optimize for long-range coupling (
). Set scans to 16-32 per increment. -
NOESY/ROESY: Mixing time of 500 ms (NOESY) or 300 ms (ROESY).
C. The "Smoking Gun" Analysis (HMBC)
The most critical step is the HMBC experiment.
-
Locate the Benzylic CH₂ protons (singlet, ~5.3–5.7 ppm).
-
Look for cross-peaks to the aromatic region.
-
N1 Path: You will see a correlation to the Bridgehead Carbon (C7a) . This carbon is quaternary and usually appears around 138-140 ppm. You will not see a correlation to C3.
-
N2 Path: You will see a correlation to C3 .[3] This carbon is methine (CH) and appears upfield at ~120-125 ppm.
Decision Logic & Workflow
Use this logic flow to assign your structure.
Figure 2: Analytical workflow for definitive isomer assignment.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Alam, R., & Keating, J. J. (2021).[4] Beilstein Journal of Organic Chemistry. [Link] Key Insight: Establishes the HMBC correlation of N1-alkyl to C7a and N2-alkyl to C3 as the primary assignment tool.
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Doganc, F., & Göker, H. (2024). Magnetic Resonance in Chemistry. [Link] Key Insight: Confirms the utility of NOESY and 15N-HMBC for distinguishing tautomeric forms.
-
13C NMR of indazoles: A review. Claramunt, R. M., et al. (2016). ResearchGate / Arkivoc. [Link] Key Insight: Provides the comprehensive database of C3 chemical shifts (134 ppm vs 122 ppm rule).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Indazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The electronic properties of these bicyclic aromatic heterocycles are fundamental to their biological activity and can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comparative analysis of the UV-Vis absorption spectra of substituted indazoles, offering insights into the influence of various functional groups on their spectral characteristics. We will delve into the theoretical underpinnings of the observed spectral shifts, provide a detailed experimental protocol for acquiring high-quality data, and present a comparative data table for a selection of substituted indazoles.
The Indazole Chromophore and its Electronic Transitions
The UV-Vis absorption spectrum of an organic molecule is determined by the electronic transitions between molecular orbitals, primarily the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[2] For aromatic systems like indazole, the key electronic transitions are typically π → π* transitions, which involve the excitation of electrons within the conjugated π-system.[3][4] These transitions are generally of high intensity. Additionally, the presence of nitrogen atoms with lone pairs of electrons introduces the possibility of n → π* transitions, which are typically of lower intensity and can be sensitive to the solvent environment.[3][5][6]
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the indazole ring.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption spectra of substituted indazoles reveal distinct trends based on the electronic properties of the attached functional groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a significant influence on the energy of the electronic transitions, leading to shifts in the absorption maxima.
A bathochromic shift (red shift) to a longer wavelength is observed when a substituent decreases the HOMO-LUMO energy gap. This is typically caused by electron-donating groups that increase the electron density of the aromatic system, destabilizing the HOMO and/or stabilizing the LUMO. Conversely, a hypsochromic shift (blue shift) to a shorter wavelength occurs when the HOMO-LUMO energy gap is increased, often due to the presence of electron-withdrawing groups.
Below is a comparative table of UV-Vis absorption data for a selection of substituted indazoles, compiled from various sources.
| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 1H-Indazole | - | Acetonitrile | ~254, ~290 | Not specified | [7] |
| 1-Methylindazole | 1-CH₃ | Acetonitrile | ~255, ~295 | Not specified | [7] |
| 2-Methylindazole | 2-CH₃ | Acetonitrile | ~235, ~305 | Not specified | [7] |
| 5-Nitroindazole | 5-NO₂ | Not specified | Not specified | Not specified | [8][9][10][11] |
| 5-Aminoindazole | 5-NH₂ | Not specified | Not specified | Not specified | [10] |
| 1H-Indazole-3-carboxylic acid | 3-COOH | Not specified | Not specified | Not specified | [12][13] |
| 6-Chloro-4-fluoro-1H-indazole | 6-Cl, 4-F | Not specified | Not specified | Not specified | [14] |
The Influence of Substituents: A Deeper Dive
The electronic nature of a substituent plays a pivotal role in modulating the UV-Vis absorption spectrum of the indazole core.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This extended conjugation typically leads to a bathochromic shift (red shift) of the π → π* absorption bands.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the aromatic ring. This generally results in a hypsochromic shift (blue shift) of the π → π* transitions.[8]
-
Halogens: Halogen substituents can exhibit a dual effect. While they are inductively electron-withdrawing, they also possess lone pairs that can participate in resonance. The overall effect on the spectrum depends on the balance of these two opposing influences.[15]
The position of the substituent also matters. A substituent at a position that allows for more effective resonance with the π-system will have a more pronounced effect on the absorption spectrum.
Solvent Effects on Indazole Spectra
The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism.[2]
-
π → π transitions:* In these transitions, the excited state is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift.[4][11]
-
n → π transitions:* For n → π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a hypsochromic shift.[4][11]
When conducting comparative studies, it is crucial to use the same solvent to eliminate variations due to solvatochromism.
Experimental Protocol for UV-Vis Absorption Spectroscopy of Substituted Indazoles
This section provides a detailed, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra of substituted indazole compounds.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Substituted indazole sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
2. Sample Preparation:
-
Solvent Selection: Choose a solvent that dissolves the indazole derivative and is transparent in the UV-Vis region of interest (typically 200-400 nm for indazoles).[13] Ethanol and acetonitrile are common choices.
-
Stock Solution Preparation: Accurately weigh a small amount of the indazole derivative (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax for optimal accuracy.[5] This typically corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
3. Instrument Setup and Measurement:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.[3]
-
Wavelength Range Selection: Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.[3]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorption spectrum of the sample.[3]
-
4. Data Analysis:
-
Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.[6][16]
-
Calculate Molar Absorptivity (ε): Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity at each λmax.
-
A = Absorbance at λmax
-
ε = Molar absorptivity (M⁻¹cm⁻¹)
-
c = Concentration of the solution (M)
-
l = Path length of the cuvette (typically 1 cm)
-
Caption: Experimental Workflow for UV-Vis Spectral Analysis.
Visualizing Substituent Effects
The relationship between the electronic properties of a substituent and its effect on the UV-Vis spectrum can be conceptually visualized. While a quantitative correlation often requires computational modeling, a qualitative representation can illustrate the expected trends.
Caption: Substituent Effects on Indazole UV-Vis Spectra.
Conclusion
UV-Vis spectroscopy is an indispensable tool for characterizing the electronic properties of substituted indazoles. By understanding the interplay between substituent effects, solvent polarity, and the resulting spectral shifts, researchers can gain valuable insights into the structure-property relationships of these important heterocyclic compounds. This guide provides a foundational framework for conducting comparative UV-Vis studies on indazole derivatives, enabling more informed decisions in the design and development of novel therapeutic agents. For definitive structural elucidation, it is crucial to complement UV-Vis data with other spectroscopic techniques such as NMR and Mass Spectrometry.
References
- Arán, V. J., Ochoa, C., Boiani, L., Buccino, P., Cerecetto, H., Gerpe, A., ... & Castellano, E. E. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & medicinal chemistry, 13(9), 3151-3165.
- Porter, H. D., & Peterson, W. D. (1941). 5-Nitroindazole. Organic Syntheses, 21, 77.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and photophysical properties of 3-substituted-1H-indazoles: a Pd-catalyzed double C–N bond formation strategy via 1,6-conjugate addition. The Journal of Organic Chemistry, 75(1), 402-413.
- Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from https://www.mt.com/us/en/home/applications/Application_Browse_Laboratory_Analytics/uv-vis-spectroscopy/uvvis-spectroscopy-explained.html
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- Xu, S., Zhang, S., Guo, L., & Tan, B. (2020). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. ResearchGate. Retrieved from https://www.researchgate.net/figure/Molecular-structures-of-indazole-derivatives-a-5-aminoindazole-b-5-nitroindazole_fig1_344280549
- Rodriguez-Villar, K., Yépez-Mulia, L., Vázquez-Cervantes, G. I., Hernández-Campos, A., Castillo, R., & Pérez-Villanueva, J. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 26(20), 6258.
- Masterson, W. L. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2016/09/16/uv-vis-spectroscopy/
- AZoOptics. (2025, May 1). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from https://www.azooptics.com/Article.aspx?ArticleID=2342
- ResearchGate. (n.d.). Absorption maximum wavelengths (k max) and molar absorptivity coefficients (e) of III in several solvents. Retrieved from https://www.researchgate.net/figure/Absorption-maximum-wavelengths-k-max-and-molar-absorptivity-coefficients-e-of-III-in_tbl1_222420845
- ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/5401-94-5_1HNMR.htm
- ResearchGate. (n.d.). UV-Vis absorption maxima (λ Abs ), logarithms of molar absorption.... Retrieved from https://www.researchgate.net/figure/UV-Vis-absorption-maxima-l-Abs-logarithms-of-molar-absorption-coefficients-log-e_tbl1_329785088
- Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9. Retrieved from https://www.benchchem.com/product/885519-03-9
- AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from https://www.azooptics.com/Article.aspx?ArticleID=2343
- Al-Bayati, R. H. (2015). Advanced Pharmaceutical Analysis Lecture No. 2. College of Pharmacy, Babylon University.
- Ishida, M., Minami, Y., & Ooyama, Y. (2020). 3-Keto-indazole derivatives exhibiting multi-coloured phosphorescence. Organic & Biomolecular Chemistry, 18(4), 643-653.
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
- U.S. Environmental Protection Agency. (n.d.). 6-Chloro-4-fluoro-1H-indazole Properties. Retrieved from https://comptox.epa.gov/dashboard/dsstoxsid30646410
- Ohta, M., & Tani, J. (1996).
- ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from https://www.researchgate.net/figure/a-UV-vis-absorption-spectra-of-1H-indazole-blue-1-methylindazole-red-and_fig2_328972886
- Reddy, P. V., & Rao, V. R. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4872-4878.
- Kumar, A., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1857.
- Claramunt, R. M., Bouissane, L., Craciun, L., Tosa, M., Elguero, J., & Foces-Foces, C. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 11(11), 879–894.
- Wang, Z., Zhang, Y., & Li, P. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(13), 3376-3379.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mxrady.com [mxrady.com]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. azooptics.com [azooptics.com]
- 7. researchgate.net [researchgate.net]
- 8. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. jocpr.com [jocpr.com]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
A Senior Application Scientist's Guide to Validating the Structure of YC-1 Synthesis Intermediates
For researchers and drug development professionals engaged in the synthesis of YC-1, a potent soluble guanylate cyclase (sGC) activator, rigorous structural validation of its synthetic intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of analytical methodologies for confirming the structure of key intermediates in the improved synthesis of YC-1, which employs a strategic Stille coupling reaction. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Synthetic Pathway: An Overview of the Improved YC-1 Synthesis
The selected synthetic route for YC-1, which offers a significant yield improvement over previous methods, proceeds through three key stages, each producing a critical intermediate that requires careful structural elucidation.[1] This pathway is favored for its efficiency and amenability to parallel synthesis.
Figure 1: Improved synthetic pathway for YC-1 highlighting the key intermediates requiring structural validation.
Intermediate 1: 1-Benzyl-3-hydroxy-1H-indazole
The synthesis commences with the benzylation of indazolin-3-one to yield 1-benzyl-3-hydroxy-1H-indazole. While seemingly straightforward, this step can potentially lead to N-2 benzylation or over-alkylation, making structural confirmation essential.
Comparative Analytical Techniques for Intermediate 1
| Analytical Technique | Purpose | Strengths | Limitations |
| ¹H NMR Spectroscopy | Confirms the presence and position of the benzyl group and the overall molecular structure. | Provides detailed information on the proton environment, allowing for unambiguous assignment of the benzyl group to the N-1 position based on characteristic chemical shifts and coupling patterns. | May not readily distinguish between N-1 and N-2 isomers without careful analysis of aromatic region shifts and comparison to literature data. |
| ¹³C NMR Spectroscopy | Validates the carbon skeleton of the molecule. | Confirms the number of unique carbon atoms and their chemical environments, complementing ¹H NMR data for a complete structural picture. | Less sensitive than ¹H NMR and may require longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Provides rapid confirmation of the expected molecular weight, helping to rule out over-alkylation or other unexpected side products. High-resolution MS can confirm the elemental formula. | Does not provide information on the position of substituents (isomers). |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separates isomers. | Can effectively separate the desired N-1 benzylated product from the N-2 isomer and any unreacted starting material, allowing for purity assessment. | Requires a validated method and reference standards for definitive peak identification. |
Experimental Data and Interpretation
¹H and ¹³C NMR Spectroscopy: The key to confirming the N-1 benzylation lies in the analysis of the NMR spectra. The methylene protons of the benzyl group typically appear as a singlet around 5.4 ppm in the ¹H NMR spectrum. The aromatic protons of the indazole and benzyl rings will exhibit characteristic splitting patterns and chemical shifts that can be definitively assigned through 2D NMR techniques like COSY and HSQC. The ¹³C NMR spectrum should show the expected number of carbon signals, including the methylene carbon of the benzyl group around 52 ppm.[2][3][4]
Mass Spectrometry: Electron ionization (EI) mass spectrometry of 1-benzyl-3-hydroxy-1H-indazole will show a molecular ion peak (M+) at m/z 224, corresponding to the molecular formula C₁₄H₁₂N₂O.[4] A prominent fragment ion at m/z 91 is characteristic of the benzyl cation ([C₇H₇]⁺), confirming the presence of the benzyl group.
HPLC: A reverse-phase HPLC method can be developed to assess the purity of Intermediate 1. A typical method would utilize a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid).[5][6] The desired product should elute as a single, sharp peak, well-resolved from any potential impurities.
Experimental Protocol: Synthesis and Characterization of 1-Benzyl-3-hydroxy-1H-indazole
-
Synthesis: To a solution of indazolin-3-one in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) followed by benzyl bromide. Heat the reaction mixture and monitor its progress by TLC. After completion, the product can be isolated by precipitation and purified by recrystallization.
-
¹H and ¹³C NMR Analysis: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with literature values to confirm the structure.
-
Mass Spectrometry Analysis: Introduce a sample of the product into a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS) to obtain the mass spectrum and confirm the molecular weight.
-
HPLC Analysis: Prepare a dilute solution of the product in the mobile phase and inject it into an HPLC system equipped with a UV detector. Analyze the chromatogram for peak purity and retention time.
Intermediate 2: 1-Benzyl-3-(trifluoromethylsulfonyloxy)-1H-indazole
The hydroxyl group of Intermediate 1 is converted to a triflate, a good leaving group, to activate the molecule for the subsequent Stille coupling. Complete conversion and the absence of side products are critical at this stage.
Comparative Analytical Techniques for Intermediate 2
| Analytical Technique | Purpose | Strengths | Limitations |
| ¹H NMR Spectroscopy | Confirms the disappearance of the hydroxyl proton and retention of the core structure. | A clear disappearance of the broad hydroxyl proton signal and slight shifts in the aromatic protons confirm the reaction has occurred. | Does not directly observe the triflate group. |
| ¹⁹F NMR Spectroscopy | Directly detects the presence of the trifluoromethyl group. | Provides a definitive signal for the CF₃ group of the triflate, typically a singlet, confirming its incorporation. | Requires a spectrometer capable of ¹⁹F NMR. |
| Mass Spectrometry (MS) | Confirms the addition of the triflate group and the new molecular weight. | The molecular ion peak will shift to the expected higher mass (m/z 356), providing strong evidence of successful triflation. Fragmentation patterns can further support the structure. | Isomeric impurities may not be distinguishable. |
| Infrared (IR) Spectroscopy | Monitors the disappearance of the O-H stretch and the appearance of S=O stretches. | The disappearance of the broad O-H band and the appearance of strong characteristic peaks for the S=O and C-F bonds of the triflate group provide clear evidence of the transformation. | Provides functional group information but not detailed structural connectivity. |
Experimental Data and Interpretation
NMR Spectroscopy: In the ¹H NMR spectrum, the most notable change will be the disappearance of the hydroxyl proton. The aromatic protons will experience slight downfield shifts due to the electron-withdrawing nature of the triflate group. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
Mass Spectrometry: The mass spectrum of Intermediate 2 will show a molecular ion peak at m/z 356, corresponding to the addition of the triflyl group (C₁₅H₁₁F₃N₂O₃S).
IR Spectroscopy: The IR spectrum will be characterized by the absence of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) present in the starting material and the appearance of strong absorption bands for the S=O stretches (around 1410 and 1210 cm⁻¹) and C-F stretches (around 1250 and 1140 cm⁻¹) of the triflate group.
Experimental Protocol: Synthesis and Characterization of 1-Benzyl-3-(trifluoromethylsulfonyloxy)-1H-indazole
-
Synthesis: To a solution of 1-benzyl-3-hydroxy-1H-indazole and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add triflic anhydride dropwise. Allow the reaction to warm to room temperature and monitor by TLC. Isolate the product by extraction and purify by column chromatography.
-
NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the purified product to confirm the structure.
-
Mass Spectrometry Analysis: Obtain a mass spectrum to verify the molecular weight of the triflated product.
-
IR Analysis: Record the IR spectrum and compare it to that of the starting material to confirm the functional group transformation.
Intermediate 3: 2-(Tributylstannyl)-5-(hydroxymethyl)furan
This organotin reagent is the coupling partner in the Stille reaction. Its correct synthesis and purity are crucial for the success of the final coupling step. The primary challenge is the selective stannylation at the 2-position of the furan ring.
Comparative Analytical Techniques for Intermediate 3
| Analytical Technique | Purpose | Strengths | Limitations |
| ¹H NMR Spectroscopy | Confirms the position of the tributyltin group and the overall structure. | The protons on the furan ring will show characteristic coupling patterns and chemical shifts indicative of 2,5-disubstitution. The tributyltin group will have distinct signals in the upfield region. | Can be complex to interpret due to the presence of the butyl groups. |
| ¹³C NMR Spectroscopy | Validates the carbon skeleton and the attachment of the tin atom. | The carbon attached to the tin atom will exhibit a characteristic chemical shift. Satellites due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can provide definitive evidence of the C-Sn bond. | Longer acquisition times may be necessary. |
| ¹¹⁹Sn NMR Spectroscopy | Directly detects the tin atom and its chemical environment. | Provides a single, sharp signal in a characteristic chemical shift range for tetraorganotin compounds, confirming the presence and nature of the tin species. | Requires a spectrometer and probe capable of ¹¹⁹Sn NMR. |
| Mass Spectrometry (MS) | Determines the molecular weight and isotopic pattern of the organotin compound. | The mass spectrum will show a characteristic isotopic cluster for tin, providing unambiguous confirmation of its presence. | Fragmentation can be complex. |
Experimental Data and Interpretation
NMR Spectroscopy: The ¹H NMR spectrum of 2-(tributylstannyl)-5-(hydroxymethyl)furan will show two doublets for the furan protons. The methylene protons of the hydroxymethyl group will appear as a singlet. The protons of the butyl groups on the tin atom will give rise to complex multiplets in the 0.9-1.6 ppm region. In the ¹³C NMR spectrum, the furan carbons will have distinct chemical shifts, and the carbon directly bonded to tin will show satellite peaks due to C-Sn coupling. ¹¹⁹Sn NMR will provide a single peak confirming the tin environment.
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the tin atom, which has several stable isotopes. This isotopic signature is a powerful tool for confirming the presence of tin in the molecule.
Experimental Protocol: Synthesis and Characterization of 2-(Tributylstannyl)-5-(hydroxymethyl)furan
-
Synthesis: A potential route involves the reduction of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan,[7][8][9][10][11] followed by selective monostannylation. This can be achieved by treating 2,5-bis(hydroxymethyl)furan with one equivalent of a strong base like n-butyllithium to deprotonate one of the hydroxyl groups, followed by quenching with tributyltin chloride.
-
NMR Analysis: Acquire ¹H, ¹³C, and, if possible, ¹¹⁹Sn NMR spectra to confirm the structure and regiochemistry of the stannylation.
-
Mass Spectrometry Analysis: Obtain a mass spectrum to verify the molecular weight and observe the characteristic tin isotopic pattern.
Monitoring the Stille Coupling Reaction and Final Product (YC-1) Validation
The final step is the palladium-catalyzed Stille coupling of Intermediate 2 and Intermediate 3 to form YC-1. Monitoring the reaction progress and confirming the structure of the final product are crucial.
Figure 2: Stille coupling reaction for the synthesis of YC-1.
Analytical Techniques for Reaction Monitoring and Product Validation
HPLC and LC-MS: HPLC is the primary tool for monitoring the progress of the Stille coupling reaction. A reverse-phase method can be developed to separate the starting materials (Intermediates 2 and 3), the YC-1 product, and tin byproducts.[12][13][14] By taking aliquots from the reaction mixture over time, the consumption of reactants and the formation of the product can be quantified. LC-MS is even more powerful as it provides mass information for each peak in the chromatogram, aiding in the identification of intermediates and byproducts.[15][16]
Post-Reaction Workup and Purification: A significant challenge in Stille couplings is the removal of toxic organotin byproducts.[17] Common methods include aqueous potassium fluoride (KF) washes, which precipitate the tin as insoluble tributyltin fluoride, or column chromatography.[1][17]
Final Product Characterization: The structure of the final purified YC-1 should be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure it meets the required purity and identity specifications.
Conclusion
The structural validation of intermediates in the synthesis of YC-1 is a critical aspect of quality control in drug development. By employing a multi-technique approach, as outlined in this guide, researchers can confidently confirm the structure and purity of each intermediate, ensuring the integrity of the synthetic pathway and the final product. The detailed protocols and interpretation guidelines provided herein serve as a robust framework for achieving this essential analytical objective.
References
- Gordon, D. W. An Improved Synthesis of YC-1. Synlett, 1998, 1998 (10), 1065-1066.
- Petri, A., Masia, G., & Piccolo, O. (2018). Biocatalytic conversion of 5-hydroxymethylfurfural: Synthesis of 2,5-bis(hydroxymethyl)furan and 5-(hydroxymethyl)furfurylamine.
-
Wikipedia. Stille reaction. [Link]
-
PubChem. 1-benzyl-1H-indazol-3-ol. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
- Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.
-
Frontiers. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. [Link]
-
ACS Publications. Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. [Link]
-
PubChem. 1-benzyl-1H-indazol-3-ol. [Link]
-
Organic Chemistry Portal. Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]
-
Frontiers. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. [Link]
-
BioResources. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]
-
ACS Green Chemistry. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). [Link]
-
Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]
-
Ataman Kimya. TRIFLIC ANHYDRIDE. [Link]
-
NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link]
-
Waters. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]
-
PubChem. 2-(Tributylstannyl)furan. [Link]
-
NIST WebBook. 1-Benzyl-1,2,3-triazole. [Link]
-
SIELC Technologies. 1-Benzyl-1H-indazol-3-ol. [Link]
-
Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
PubChem. 1-Benzyl-1,2,3-triazole. [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
PubMed. Investigation of N-Heterocyclic Carbene-Supported Group 12 Triflates as Pre-catalysts for Hydrosilylation/Borylation. [Link]
- Google Patents.
-
Organic Syntheses. trifloroacetyl triflate. [Link]
-
Royal Society of Chemistry. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. [Link]
-
AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
PMC. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
-
ETH Library. Synthesis of Saturated N- Heterocycles. [Link]
-
Friedel-Crafts reactions with N-heterocyclic alcohols. [Link]
-
Arabian Journal of Chemistry. Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. [Link]
-
ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-3-hydroxy-1H-indazole(2215-63-6) 13C NMR [m.chemicalbook.com]
- 6. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. (PDF) Biocatalytic conversion of 5-hydroxymethylfurfural: Synthesis of 2,5-bis(hydroxymethyl)furan and 5-(hydroxymethyl)furfurylamine [academia.edu]
- 8. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 10. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. nebiolab.com [nebiolab.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
